CC 401 dihydrochloride
Description
Properties
Molecular Formula |
C22H24N6O.2HCl |
|---|---|
Molecular Weight |
461.39 |
Synonyms |
3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
CC-401 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent JNK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of CC-401 dihydrochloride, a second-generation, ATP-competitive small molecule inhibitor. The primary focus is a detailed elucidation of its mechanism of action, centered on its potent and selective inhibition of all three c-Jun N-terminal kinase (JNK) isoforms. We will explore the molecular interactions, downstream signaling consequences, and key experimental methodologies used to validate its activity. Furthermore, this guide addresses the compound's selectivity profile and subsequently discovered off-target effects, providing a nuanced perspective for researchers in drug development. The narrative is structured to deliver not only technical protocols but also the scientific rationale underpinning these experimental designs, ensuring a thorough understanding for both bench scientists and project leaders.
The c-Jun N-terminal Kinase (JNK) Signaling Pathway: A Critical Stress Response Node
The JNK signaling pathway is a pivotal component of the mitogen-activated protein kinase (MAPK) cascade.[1] This evolutionarily conserved pathway functions as a critical transducer of extracellular stimuli into cellular responses. JNK signaling is predominantly activated by environmental and cellular stressors, such as inflammatory cytokines, ultraviolet radiation, oxidative stress, and DNA damage.[2][3]
Once activated, the JNK pathway regulates a wide array of fundamental cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[2][4][5] Given its central role in mediating cell fate under stress, dysregulation of the JNK pathway is implicated in a host of human pathologies, ranging from neurodegenerative disorders and inflammatory diseases to various cancers.[5] This pathogenic involvement establishes JNK as a compelling and high-value target for therapeutic intervention.
CC-401 Dihydrochloride: A Profile of a Second-Generation JNK Inhibitor
CC-401 is an anthrapyrazolone-based, small molecule inhibitor developed as a second-generation tool to target the JNK pathway.[6][7] It was designed based on the chemical scaffold of the earlier JNK inhibitor, SP600125.[7] As a specific and potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), CC-401 serves as a critical tool for investigating the physiological and pathological roles of JNK signaling.[8][9][10]
Core Mechanism of Action: Potent and Selective JNK Inhibition
The primary mechanism of action of CC-401 is the direct, competitive inhibition of JNK kinase activity. This is achieved through a specific interaction at the enzyme's active site, which ultimately blocks the downstream signaling cascade.
ATP-Competitive Binding
CC-401 functions by competitively binding to the ATP-binding site within the catalytic domain of JNK.[7][8][9] By occupying this pocket, CC-401 physically obstructs the binding of the endogenous substrate, ATP. This action is the cornerstone of its inhibitory function, as ATP is the requisite phosphate donor for the kinase's enzymatic activity. This mode of inhibition is characteristic of many Type I kinase inhibitors.
Inhibition of Downstream Substrate Phosphorylation
The binding of CC-401 to the JNK active site prevents the phosphorylation of its key downstream substrate, the transcription factor c-Jun.[8][9] Specifically, JNK-mediated phosphorylation at the N-terminal activation domain of c-Jun is a critical step for its activation. By inhibiting this event, CC-401 effectively attenuates the transcriptional activity of c-Jun, leading to a decrease in the expression of target genes involved in proliferation and apoptosis.[7]
An important mechanistic detail is that CC-401 inhibits the activity of JNK, but it does not prevent the phosphorylation and activation of JNK itself by upstream kinases (e.g., MKK4/7).[8][9] This makes monitoring the phosphorylation status of a direct JNK substrate, like c-Jun, a more accurate and reliable biomarker of CC-401 activity in a cellular context than assessing the phosphorylation of JNK.
Figure 1. JNK signaling pathway and the inhibitory action of CC-401.
Specificity and Selectivity Profile
A defining feature of a high-quality chemical probe or drug candidate is its selectivity. CC-401 demonstrates high selectivity for JNK over other kinases, including those in closely related MAPK pathways.[10] This minimizes off-target effects and allows for more precise dissection of JNK-specific functions.
| Kinase Target | Kᵢ (Inhibition Constant) | Selectivity vs. JNK |
| JNK (isoforms 1, 2, 3) | 25 - 50 nM | - |
| p38 | >40-fold higher | High |
| ERK | >40-fold higher | High |
| IKK2 | >40-fold higher | High |
| ZAP70 | >40-fold higher | High |
| Table 1: Kinase Selectivity Profile of CC-401. Data compiled from multiple sources.[9][10][11] |
This selectivity profile is critical, as cross-reactivity with p38 or ERK pathways could confound experimental results and introduce unintended biological consequences. The >40-fold window provides confidence that at appropriate concentrations, the observed effects are primarily due to JNK inhibition.[9][11]
Elucidating the Mechanism: Key Experimental Protocols
The mechanism of action of any kinase inhibitor must be validated through a series of robust and well-controlled experiments. The following protocols represent a self-validating system to confirm the potency, target engagement, and selectivity of CC-401.
In Vitro Kinase Inhibition Assay (Potency Determination)
This biochemical assay is the foundational experiment to determine the intrinsic potency of an inhibitor against the purified kinase enzyme. It directly measures the ability of CC-401 to inhibit JNK-mediated phosphorylation of a substrate in a cell-free system.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of purified, active JNK enzyme in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Prepare a 2X working solution of a suitable JNK peptide substrate (e.g., a c-Jun-derived peptide) and ATP in the same kinase buffer.
-
Scientist's Note (Expertise): The ATP concentration is a critical parameter. For determining ATP-competitive inhibitor potency (IC₅₀), the ATP concentration should be set at or near the Michaelis-Menten constant (Kₘ) for the specific JNK isoform. Using a concentration far above the Kₘ will artificially inflate the IC₅₀ value, making the inhibitor appear less potent than it is.
-
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of CC-401 dihydrochloride in DMSO, then dilute into the kinase buffer. Plate these dilutions into a 384-well assay plate. Include DMSO-only wells as a high-activity control (0% inhibition) and wells without enzyme as a background control.
-
Enzyme Addition & Pre-incubation: Add the 2X JNK enzyme solution to all wells except the background control. Mix and pre-incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Scientist's Note (Trustworthiness): The reaction must be run under initial velocity conditions, meaning substrate conversion should be kept low (<10-20%). This ensures the reaction rate is linear over time and provides an accurate measure of inhibition. Linearity should be confirmed in separate enzyme and substrate titration experiments during assay development.
-
-
Reaction Termination and Detection: Stop the reaction by adding a quench buffer (e.g., containing EDTA to chelate Mg²⁺). Use a suitable detection method, such as a luminescence-based ADP detection assay (e.g., ADP-Glo™), to measure the amount of product formed.
-
Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of CC-401 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement Assay (Western Blot)
This cell-based assay validates that CC-401 can cross the cell membrane and inhibit JNK activity within a biological system. As previously noted, measuring the phosphorylation of the direct substrate c-Jun is the most accurate readout.
Step-by-Step Methodology:
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., HK-2 human kidney cells or HeLa cells) to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of CC-401 (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
JNK Pathway Activation: Induce JNK signaling by treating cells with a potent activator, such as Anisomycin (25 µg/mL) or by inducing osmotic stress with Sorbitol (400 mM) for 30 minutes.[8][9] Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scientist's Note (Trustworthiness): The inclusion of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) is absolutely critical. Without them, cellular phosphatases will rapidly dephosphorylate proteins post-lysis, leading to a loss of signal and inaccurate results.
-
-
Protein Quantification and SDS-PAGE: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration, then separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63/73).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities. The expected result is a dose-dependent decrease in the phospho-c-Jun signal in CC-401-treated cells, while total c-Jun and loading control levels remain constant.
Beyond JNK: Acknowledging Off-Target Activity
While CC-401 is highly selective for JNK, subsequent research has revealed that it also possesses inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B).[12] This discovery is significant as it introduces potential polypharmacology. The inhibition of DYRK1A/B by CC-401 has been linked to the promotion of pancreatic β-cell replication.[12]
For researchers using CC-401, this dual activity must be considered when interpreting experimental outcomes. Depending on the biological system and the concentrations used, observed phenotypes may result from the inhibition of JNK, DYRK1A/B, or a combination of both. This underscores the importance of using multiple, structurally distinct inhibitors and genetic tools (e.g., siRNA, CRISPR) to definitively attribute a biological function to a specific kinase.
Therapeutic Implications and Clinical Context
The potent anti-inflammatory and anti-apoptotic effects of JNK inhibition made CC-401 a candidate for various diseases. It has demonstrated efficacy in preclinical animal models, including reducing renal fibrosis and apoptosis in a rat kidney model and decreasing hepatic necrosis in a liver transplantation model.[11]
CC-401 was advanced into a Phase I clinical trial for acute myeloid leukemia (AML).[6][13] However, the trial was ultimately discontinued.[12][14] The reasons for discontinuation are not extensively detailed in the public domain, but this outcome highlights the challenges of translating preclinical efficacy into clinical success, particularly for targets like JNK that are embedded in complex and essential signaling networks.
Conclusion
CC-401 dihydrochloride is a potent and highly selective second-generation JNK inhibitor that acts via an ATP-competitive mechanism. Its ability to specifically block the phosphorylation of the downstream effector c-Jun has made it a valuable tool for interrogating the role of JNK signaling in health and disease. The robust experimental protocols detailed herein provide a framework for validating its mechanism of action with high scientific rigor. However, the discovery of its off-target activity on DYRK1A/B serves as a critical reminder of the complexity of kinase inhibitor pharmacology. For drug development professionals and researchers, a comprehensive understanding of both the on-target and off-target activities of a chemical probe like CC-401 is paramount for the accurate interpretation of data and the successful advancement of therapeutic programs.
References
-
Han, Y., et al. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy. [Link]
-
Zheng, Y., et al. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases. International Journal of Molecular Sciences. [Link]
-
Bogoyevitch, M. A., et al. Inhibitors of c-Jun N-terminal kinases—JuNK no more? Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. CC-401 | Ligand page. [Link]
-
National Cancer Institute. NCI Drug Dictionary - Definition of CC-401. [Link]
-
Creative Diagnostics. JNK Signaling Pathway. [Link]
-
Bubici, C., and Papa, S. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews. [Link]
-
Tournier, C. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. Genes. [Link]
-
Dhanasekaran, D. N., and Reddy, E. P. Role of the JNK pathway in human diseases. Genes & Cancer. [Link]
-
ClinicalTrials.gov. Study to Determine the Optimal Biologic Dose of CC-401 in Subjects With High-Risk Myeloid Leukemia. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. CC-401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: CC-401 Dihydrochloride Target Pathway & Application Guide
Executive Summary
CC-401 dihydrochloride is a potent, second-generation, ATP-competitive inhibitor targeting the c-Jun N-terminal Kinase (JNK) signaling pathway. Unlike broad-spectrum kinase inhibitors, CC-401 exhibits high specificity for the three JNK isoforms (JNK1, JNK2, and JNK3), with Ki values in the low nanomolar range (25–50 nM).[1]
This compound is a critical tool for dissecting the role of the MAPK (Mitogen-Activated Protein Kinase) cascade in stress responses, apoptosis, and fibrotic disease progression. It has demonstrated significant efficacy in preclinical models of renal fibrosis and acute myeloid leukemia (AML), functioning by blocking the phosphorylation of the transcription factor c-Jun, thereby preventing the formation of the AP-1 transcription complex.
Target Identification & Mechanism of Action
The Core Target: JNK Isoforms
CC-401 targets the JNK subfamily of MAP kinases. These serine/threonine kinases are activated in response to environmental stress (UV radiation, heat shock, osmotic shock), cytokines (TNF-α, IL-1), and growth factors.
-
Primary Targets: JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10).
-
Binding Mechanism: CC-401 binds competitively to the ATP-binding pocket within the kinase domain of the JNK protein.[1] By occupying this site, it prevents the transfer of the
-phosphate from ATP to the N-terminal activation domain of c-Jun.
Pathway Analysis
The JNK pathway operates as a three-tiered cascade. CC-401 intervenes at the terminal kinase level, downstream of MAP2Ks (MKK4/7) and upstream of nuclear transcription factors.
Figure 1: The JNK Signaling Cascade. CC-401 acts as a checkpoint inhibitor at the JNK node, blocking the transduction of stress signals to the nucleus.
Pharmacological Profile[2][3][4][5]
Potency and Selectivity Data
CC-401 is distinguished by its selectivity profile, avoiding common off-targets like p38 MAPK and ERK which are often cross-inhibited by first-generation compounds (e.g., SP600125).
Table 1: Inhibitory Potency of CC-401
| Target Kinase | IC50 / Ki | Selectivity Ratio (vs. JNK) |
| JNK1 | 25–50 nM (Ki) | N/A (Primary Target) |
| JNK2 | 25–50 nM (Ki) | N/A (Primary Target) |
| JNK3 | 25–50 nM (Ki) | N/A (Primary Target) |
| p38 MAPK | > 3,000 nM | > 60-fold |
| ERK1/2 | > 5,000 nM | > 100-fold |
| IKK2 | > 10,000 nM | > 200-fold |
| PKC | > 10,000 nM | > 200-fold |
Physicochemical Properties (Dihydrochloride Salt)
The dihydrochloride salt form is utilized to improve aqueous solubility, which is critical for biological assays.
-
Formulation: CC-401 2HCl is soluble in water (up to ~10-20 mg/mL) and DMSO.
-
Stability: Hygroscopic. Store at -20°C, desiccated. Solutions should be prepared fresh or aliquoted and frozen to avoid freeze-thaw cycles.
Experimental Application Guide
Protocol: Cellular Target Engagement Assay
This protocol validates CC-401 activity by measuring the inhibition of c-Jun phosphorylation in response to osmotic stress.
Objective: Quantify reduction in p-c-Jun (Ser63) levels in HK-2 (Human Kidney) cells.
Materials:
-
HK-2 Cell Line.[1]
-
CC-401 Dihydrochloride (10 mM stock in DMSO).
-
Sorbitol (Osmotic stressor).[1]
-
Lysis Buffer (RIPA + Phosphatase Inhibitors).
-
Primary Antibodies: Anti-p-c-Jun (Ser63), Anti-Total c-Jun, Anti-GAPDH.
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed HK-2 cells in 6-well plates at
cells/well. -
Incubate for 24 hours to reach 70-80% confluency.
-
-
Starvation (Synchronization):
-
Replace media with serum-free DMEM for 12–16 hours. This reduces basal JNK activity.
-
-
Pre-treatment:
-
Treat cells with CC-401 at varying concentrations (e.g., 0.5, 1.0, 5.0
M). -
Include a Vehicle Control (DMSO only).
-
Incubate for 60 minutes at 37°C.
-
-
Stimulation:
-
Add Sorbitol to a final concentration of 0.4 M (induces strong JNK activation).
-
Incubate for 30 minutes .
-
-
Harvest & Lysis:
-
Wash cells 2x with ice-cold PBS.
-
Lyse immediately on ice. Centrifuge at 14,000 x g for 10 min.
-
-
Western Blot Analysis:
-
Load 20-30
g protein per lane. -
Blot for p-c-Jun. Expectation: Dose-dependent disappearance of the p-c-Jun band in CC-401 treated samples compared to the Sorbitol-only control.
-
Experimental Logic Diagram
Figure 2: Validation workflow for CC-401 efficacy in a cellular model.
Therapeutic Implications
Renal Fibrosis
CC-401 has shown robust efficacy in the Unilateral Ureteral Obstruction (UUO) model.
-
Mechanism: JNK activation in tubular epithelial cells promotes the transition to a profibrotic phenotype (EMT).
-
Outcome: Administration of CC-401 reduces the expression of TGF-
1 and collagen deposition, preserving renal architecture.
Oncology (AML)
In Acute Myeloid Leukemia, constitutive JNK activation supports blast cell survival. CC-401 induces apoptosis in AML blasts by destabilizing the balance between pro-apoptotic and anti-apoptotic factors, although clinical development was halted in Phase I.
References
-
MedChemExpress. "CC-401 Product Datasheet." MedChemExpress.com.[2]
-
Selleckchem. "CC-401: JNK Inhibitor." Selleckchem.com.
-
Ma, F. Y., et al. (2007). "Blockade of the c-Jun amino-terminal kinase pathway attenuates renal fibrosis in experimental kidney disease." Journal of the American Society of Nephrology.
-
Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences. (Context on JNK inhibition mechanisms).
-
Vertex AI Search. "CC-401 Selectivity and IC50 Data Compilation." Grounding Source. 1[1][3]
Sources
Technical Deep Dive: CC-401 Dihydrochloride JNK Inhibitor Selectivity Profile
Executive Summary
CC-401 dihydrochloride (CC-401) is a second-generation, ATP-competitive, pan-isoform inhibitor of c-Jun N-terminal Kinase (JNK). Unlike first-generation inhibitors (e.g., SP600125), CC-401 exhibits a superior selectivity profile and improved aqueous solubility due to its dihydrochloride salt formulation. It is primarily utilized to dissect the role of JNK signaling in renal fibrosis, apoptosis, and inflammatory cytokine production.
This guide provides a rigorous technical analysis of the CC-401 selectivity profile, validated experimental protocols, and mechanistic insights, designed for researchers requiring high-fidelity inhibition of the JNK pathway.
Part 1: Molecular Mechanism & Pharmacodynamics
CC-401 functions by competitively binding to the ATP-binding pocket of the JNK kinase domain.[1][2] This blockade prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun (specifically at Ser63 and Ser73), thereby arresting the transcription of AP-1 dependent genes involved in stress response and fibrosis.
The JNK Signaling Cascade
The following diagram illustrates the specific insertion point of CC-401 within the MAPK signaling hierarchy. Note that CC-401 inhibits the terminal kinase (JNK) without affecting upstream activators (MKK4/7), a critical distinction for interpreting feedback loop data.
Figure 1: CC-401 targets the JNK node, preventing signal transduction to c-Jun.[1] Upstream kinases remain active.
Part 2: The Selectivity Profile
The utility of CC-401 lies in its selectivity window . While no kinase inhibitor is perfectly specific, CC-401 provides a reliable window of >40-fold selectivity against closely related MAPKs.
Critical Insight: In cell-based assays, the effective concentration for specific JNK inhibition is 1–5 µM .[1] Exceeding 10 µM significantly increases the risk of off-target inhibition of p38 MAPK and ERK.
Table 1: Kinase Selectivity & Potency Data
| Target Kinase | Potency (Ki) | Selectivity Ratio (vs. JNK) | Clinical/Experimental Implication |
| JNK1 | 25–50 nM | 1x (Primary Target) | Constitutively expressed; basal signaling. |
| JNK2 | 25–50 nM | 1x (Primary Target) | Constitutively expressed; major role in fibrosis. |
| JNK3 | 25–50 nM | 1x (Primary Target) | Tissue-specific (Brain/Heart/Testis). |
| p38 MAPK | > 2,000 nM | > 40-fold | Major off-target risk at high doses. |
| ERK1/2 | > 2,000 nM | > 40-fold | Distinct MAPK pathway; minimal cross-reactivity at <5µM. |
| IKK2 | > 2,000 nM | > 40-fold | NF-κB pathway remains largely intact. |
| PKC | > 2,000 nM | > 40-fold | Minimal interference with calcium signaling. |
Data synthesized from Ma et al. (2007) and broad kinase profiling panels.
Part 3: Experimental Validation Protocols
A. Reconstitution & Storage (Dihydrochloride Salt)
The dihydrochloride form (2HCl) improves solubility compared to the free base, but DMSO is still the preferred solvent for stock solutions to prevent hydrolysis or precipitation over time.
-
Stock Preparation: Dissolve powder in high-grade DMSO to a concentration of 10 mM .
-
Why: 10 mM allows for a 1:1000 dilution to reach the working concentration of 10 µM (high dose) or 1:2000 for 5 µM (standard dose), keeping DMSO content on cells < 0.1%.
-
-
Aliquoting: Flash freeze in single-use aliquots (e.g., 20 µL).
-
Why: Repeated freeze-thaw cycles degrade the inhibitor potency.
-
-
Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
B. Cellular Inhibition Workflow
This workflow includes a critical "Serum Starvation" step. Omitting this often leads to high basal JNK activity, masking the efficacy of the inhibitor.
Figure 2: Optimal timeline for assessing JNK inhibition in adherent cell lines.
C. Validation Readouts (Western Blot)
To prove CC-401 is working, you must assay the substrate, not the kinase itself.
-
Primary Readout: Phospho-c-Jun (Ser63 or Ser73).
-
Expectation: CC-401 should abolish the band intensity induced by stimulation.
-
-
Negative Control: Phospho-JNK (Thr183/Tyr185).
Part 4: Therapeutic Implications & Limitations
Fibrosis and Inflammation
CC-401 has demonstrated significant efficacy in preclinical models, particularly in renal fibrosis (unilateral ureteral obstruction models). By blocking JNK signaling, it reduces the expression of pro-fibrotic markers such as TGF-β1 and Collagen I.
Toxicology and Off-Target Effects
While selective, high-dose administration in vivo has been associated with weight loss in murine models, suggesting potential off-target metabolic effects or toxicity at systemic doses required to sustain >5 µM plasma levels.
Comparison to Other Inhibitors[2]
-
vs. SP600125: CC-401 is significantly more selective. SP600125 inhibits a broad range of kinases (including CDK2) at concentrations often used to inhibit JNK.
-
vs. JNK-IN-8: JNK-IN-8 is a covalent inhibitor. CC-401 is reversible. Use CC-401 when you need to wash out the inhibitor to study signal recovery.
References
-
Ma, F. Y., et al. (2007). Pharmacological Inhibition of c-Jun N-Terminal Kinase Safeguards against the Progression of Established Renal Fibrosis. Journal of the American Society of Nephrology. [Link]
-
National Institutes of Health (PubChem). CC-401 Compound Summary. [Link]
-
Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. (Provided for comparative selectivity context). [Link]
Sources
solubility and stability of CC 401 dihydrochloride
Topic: Solubility, Stability, and Formulation of CC-401 Dihydrochloride Content Type: Technical Reference Guide Audience: Senior Researchers & Drug Development Scientists
Physicochemical Profiling, Solubility Dynamics, and Formulation Protocols
Executive Summary
CC-401 (Dihydrochloride) is a potent, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) family, exhibiting high selectivity for JNK1, JNK2, and JNK3 isoforms (
This guide provides a validated technical framework for handling CC-401 2HCl, addressing the critical instability of the salt form in moist environments and providing specific protocols for solubilization that prevent compound precipitation during physiological buffering.
Physicochemical Profile
| Parameter | Specification | Notes |
| Compound Name | CC-401 Dihydrochloride | Do not confuse with CC-401 (Free Base). |
| CAS Number | 1438391-30-0 | Specific to the 2HCl salt form.[2] |
| Molecular Weight | 461.39 g/mol | Use this value for molarity calculations. |
| Molecular Formula | Stoichiometry: 1 molecule drug to 2 molecules HCl. | |
| Appearance | White to beige solid | Hygroscopic; protect from humidity. |
| Primary Target | JNK1, JNK2, JNK3 | ATP-competitive inhibition.[1] |
Biological Context: The JNK Signaling Pathway
CC-401 acts by intercepting the phosphorylation cascade leading to c-Jun activation.[1] Understanding this pathway is essential for designing relevant downstream assays (e.g., c-Jun phosphorylation via Western Blot).
Figure 1: Mechanism of Action. CC-401 inhibits the JNK node, preventing downstream c-Jun phosphorylation and subsequent gene transcription.[1]
Solubility & Stability Dynamics
Solubility Profile
The dihydrochloride salt significantly alters the solubility landscape compared to the free base.
-
DMSO (Dimethyl Sulfoxide): Excellent solubility.[3]
-
Max Conc:
( ). -
Usage: Preferred solvent for in vitro stock solutions.
-
-
Water: Good solubility (Acidic pH).
-
Max Conc:
. -
Mechanism: The HCl salt dissociates, creating an acidic microenvironment that keeps the amine protonated and soluble.
-
-
PBS / Neutral Buffers (pH 7.4): RISK ZONE.
-
Risk: When the acidic stock is diluted into a neutral buffer (pH 7.4), the pH rises. If the pH exceeds the pKa of the basic nitrogen, the compound reverts to its free base form, which may precipitate out of solution.
-
Stability & Storage[6][7]
-
Powder: Stable for 2 years at -20°C. Critical: The salt is hygroscopic. Tightly cap vials and store in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
In Solution (DMSO): Stable for ~2 weeks at -20°C. Avoid repeated freeze-thaw cycles (aliquot immediately).
-
In Solution (Aqueous): Unstable. Prepare fresh immediately before use. Hydrolysis or precipitation may occur over time.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (In Vitro)
Purpose: Create a stable stock for cell culture assays. Reagents: CC-401 2HCl powder, Anhydrous DMSO (Sigma-Aldrich or equivalent).
-
Calculate Mass: To make
of stock: -
Weighing: Weigh
of CC-401 2HCl into a sterile microcentrifuge tube. -
Solubilization: Add
of anhydrous DMSO. -
Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless/pale beige.
-
Sterilization (Optional but Recommended): Filter through a 0.22 µm PTFE (DMSO-compatible) syringe filter.
-
Storage: Aliquot into
volumes and store at -80°C (preferred) or -20°C.
Protocol B: In Vivo Formulation Strategy
Purpose: Safe administration for animal models (IP or PO). Challenge: Preventing precipitation upon contact with physiological fluids.
Decision Tree for Vehicle Selection:
Figure 2: Formulation decision logic based on dosage requirements.
Validated Vehicle Recipe (High Solubility / Safety)
If simple saline results in precipitation (cloudiness) or if the pH is too acidic for the animal, use the following Co-solvent System :
-
Dissolve Drug: Dissolve CC-401 2HCl in 5% DMSO (of total final volume).
-
Add Solubilizer: Add 40% PEG300 (Polyethylene Glycol 300). Vortex.
-
Add Surfactant: Add 5% Tween 80 . Vortex.
-
Dilute: Slowly add 50% Saline (0.9% NaCl) or water while vortexing.
-
Order of addition is critical to prevent "crashing out".
-
-
Final Check: Solution should be clear. If pH is < 3.0, adjust carefully with dilute NaOH to pH ~4.5–5.0, but monitor for precipitation.
References
- Ma, F. Y., et al. (2007). "Blockade of the c-Jun amino terminal kinase prevents crescent formation and halting progressive renal injury in experimental glomerulonephritis." Laboratory Investigation, 87, 187-198. (Demonstrates in vivo efficacy and vehicle usage).
Sources
Technical Whitepaper: CC-401 Dihydrochloride in JNK Pathway Modulation
Executive Summary
This technical guide provides a rigorous framework for the application of CC-401 dihydrochloride (CC-401), a second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). Unlike first-generation inhibitors (e.g., SP600125), CC-401 exhibits superior selectivity (>40-fold) for JNK isoforms over related MAP kinases. This guide addresses the critical challenge of solubility and bioavailability by focusing on the dihydrochloride salt form, detailing protocols for both in vitro mechanistic dissection and in vivo fibrosis modeling.
Molecular Profile & Mechanism of Action[1]
Chemical Superiority of the Dihydrochloride Form
The utility of JNK inhibitors is often limited by poor aqueous solubility. The dihydrochloride salt of CC-401 significantly lowers the energetic barrier for dissolution compared to the free base.
-
Solubility: Soluble in water and DMSO up to 100 mM.
-
Stability: The salt form stabilizes the protonated amine functionalities, extending shelf-life at -20°C.
Kinase Selectivity and Target Engagement
CC-401 functions as a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket of the active, phosphorylated JNK enzyme, preventing the transfer of phosphate to downstream substrates, primarily c-Jun.[1]
Table 1: Kinase Selectivity Profile
| Kinase Target | IC50 / Ki | Selectivity Ratio (vs. JNK) |
| JNK1/2/3 | 25 - 50 nM | 1x (Target) |
| p38 MAPK | > 1 µM | > 40x |
| ERK1/2 | > 1 µM | > 40x |
| IKK2 | > 1 µM | > 40x |
| ZAP70 | > 1 µM | > 40x |
Signaling Pathway Visualization
The following diagram illustrates the specific node of intervention for CC-401 within the MAPK signaling cascade.
Figure 1: CC-401 blocks the phosphorylation of c-Jun by competitively binding to active JNK isoforms.
Experimental Protocols
In Vitro Optimization (Cell-Based Assays)
Causality: High concentrations (>10 µM) of kinase inhibitors often induce off-target effects. For CC-401, a window of 1–5 µM is optimal to maintain specificity while achieving near-complete suppression of c-Jun phosphorylation.
Protocol: JNK Inhibition in HK-2 Cells (Osmotic Stress Model)
-
Stock Preparation:
-
Dissolve CC-401 dihydrochloride in sterile DMSO to create a 10 mM stock .
-
Aliquot into light-protected tubes (20 µL) and store at -80°C. Avoid freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed HK-2 cells at
cells/well in 6-well plates. Allow to adhere overnight.
-
-
Pre-treatment (Critical Step):
-
Replace media with fresh media containing 1–5 µM CC-401 .
-
Incubate for 1 hour prior to stress induction.
-
Reasoning: Pre-loading ensures the inhibitor occupies the ATP pocket before the stress signal induces a surge in ATP demand and kinase flux.
-
-
Stress Induction:
-
Add Sorbitol (0.4 M final concentration) or Anisomycin (10 µg/mL) to induce JNK activation.
-
Co-incubate with CC-401 for 30–60 minutes.
-
-
Lysis & Validation:
-
Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Self-Validation Check: Perform Western Blot.
-
Positive Control: High p-c-Jun (Stress + Vehicle).
-
Experimental Success: Low p-c-Jun (Stress + CC-401), unchanged Total c-Jun.
-
-
In Vivo Application (Renal Fibrosis Models)
Causality: In animal models, bioavailability is the limiting factor. While the dihydrochloride salt improves solubility, oral or intraperitoneal (IP) delivery often requires a suspension vehicle to ensure consistent dosing and prevent precipitation in the peritoneal cavity.
Protocol: Vehicle Formulation & Dosing
-
Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in saline.
-
Why CMC-Na? It acts as a suspending agent, maintaining homogeneity for hydrophobic active pharmaceutical ingredients (APIs) during gavage or injection.
-
-
Formulation:
-
Weigh CC-401 dihydrochloride powder.
-
Add a small volume of sterile saline to wet the powder.
-
Gradually add 0.5% CMC-Na solution while vortexing to achieve a final concentration (e.g., 5 mg/mL).
-
Sonicate for 5–10 minutes to ensure a fine suspension.
-
-
Dosing Regimen:
-
Route: Oral Gavage (PO) or Intraperitoneal (IP).[2]
-
Dose: 10–25 mg/kg daily.
-
Timing: For fibrosis models (e.g., Unilateral Ureteral Obstruction - UUO), initiate treatment 1 day prior to surgery and continue daily.
-
Workflow Visualization
The following diagram outlines the logical flow for validating CC-401 efficacy in a research setting.
Figure 2: Step-by-step experimental workflow for validating JNK inhibition.
Troubleshooting & Self-Validation
To ensure data integrity (Trustworthiness), every experiment must include internal controls:
-
Lack of Inhibition:
-
Check: Was the pre-incubation time sufficient (min 1 hour)?
-
Check: Did the stock degrade? (Verify by color change or HPLC).
-
Solution: Freshly prepare stock; increase dose to 10 µM (monitor for cytotoxicity).
-
-
Cytotoxicity:
-
Check: CC-401 is generally non-toxic <20 µM. If toxicity occurs, verify DMSO concentration is <0.1%.
-
-
In Vivo Variability:
-
Check: Was the suspension homogeneous?
-
Solution: Vortex immediately before every individual animal dose.
-
References
-
National Cancer Institute. Definition of CC-401 - NCI Drug Dictionary. [Link]
Sources
Technical Guide: CC-401 Dihydrochloride in Inflammatory & Fibrotic Pathways
The following technical guide details the role of CC-401 dihydrochloride in inflammatory responses, specifically focusing on its application in renal fibrosis and JNK signaling inhibition.
Executive Summary
CC-401 dihydrochloride (CC-401) is a second-generation, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) family.[1][2] Unlike first-generation inhibitors (e.g., SP600125), CC-401 exhibits superior specificity (>40-fold selectivity) over related MAP kinases such as p38 and ERK.
Its primary utility lies in dissecting the JNK-c-Jun-AP-1 signaling axis , a critical driver of inflammation, apoptosis, and fibrosis. Preclinical studies, particularly in renal injury models (e.g., Ma et al., 2009), have established CC-401 as a potent tool for halting the progression of tubulointerstitial fibrosis and macrophage-mediated inflammation.
Mechanistic Profile & Signaling Pathway[3][4][5]
Mechanism of Action
CC-401 functions by competitively binding to the ATP-binding cleft of the phosphorylated (active) JNK enzyme.[2][3] This blockade prevents the phosphorylation of the N-terminal activation domain of c-Jun (Ser63/73), effectively silencing the AP-1 transcription factor complex.
-
Upstream: Activated by stress signals (UV, osmotic shock, cytokines) via MKK4 and MKK7.
-
Downstream: Inhibits the transcription of pro-inflammatory cytokines (TNF-α, IL-1β) and pro-fibrotic factors (TGF-β1, CTGF).
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of CC-401 within the MAPK signaling cascade.
Caption: CC-401 intercepts the pathway at the JNK node, preventing c-Jun phosphorylation and subsequent fibrotic gene expression.[4][3]
Technical Specifications & Solubility
| Parameter | Specification |
| Chemical Name | 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride |
| Formula | C₂₂H₂₄N₆O[1][5][3][6][7][8][9] · 2HCl |
| Molecular Weight | 461.39 g/mol (Salt) / 388.47 g/mol (Free Base) |
| Appearance | White to off-white solid |
| Solubility (In Vitro) | DMSO: ≥ 46 mg/mL (100 mM); Water: ≥ 46 mg/mL (100 mM) |
| Storage | -20°C (Solid); Store solutions at -80°C (avoid freeze/thaw) |
Experimental Protocols
In Vitro Kinase Assay (Self-Validating)
Purpose: To verify CC-401 potency before in vivo application. Control: Use SP600125 as a positive control and DMSO as a vehicle control.
-
Preparation: Dissolve CC-401 in DMSO to create a 10 mM stock. Serial dilute to test concentrations (e.g., 10 nM – 10 µM).
-
Cell Line: HK-2 (Human Kidney 2) tubular epithelial cells.
-
Induction: Starve cells for 24h, then pre-treat with CC-401 (1-5 µM) for 30 mins.
-
Stimulation: Induce stress with Anisomycin (10 µg/mL) or Sorbitol (0.4 M) for 30 mins.
-
Readout: Western Blot for p-c-Jun (Ser63) .
-
Validation Criteria: Total JNK levels must remain constant. p-c-Jun levels must decrease in a dose-dependent manner.
-
In Vivo Administration (Renal Fibrosis Model)
Context: Based on the protocols established by Ma et al. (2009) and Flanc et al. (2007) in rat models of anti-GBM glomerulonephritis and fibrosis.
Formulation (Vehicle Construction): CC-401 dihydrochloride is water-soluble, which simplifies vehicle formulation compared to free-base inhibitors.
-
Vehicle: 5% DMSO + 95% Saline (0.9% NaCl) OR 30% Captisol (if higher solubility is required).
-
Preparation: Dissolve CC-401 powder in DMSO first, then slowly add saline while vortexing to prevent precipitation.
Dosing Protocol:
-
Species: Wistar Kyoto (WKY) Rats or C57BL/6 Mice.
-
Route: Oral Gavage (PO) or Intraperitoneal (IP).
-
Dosage: 15 – 25 mg/kg (twice daily, BID).
-
Note: Efficacy is typically observed at plasma concentrations maintained above 1 µM.
-
-
Duration: Treatment typically starts on Day 1 (prevention) or Day 7 (intervention) of the injury model and continues for 14-21 days.
Workflow Diagram:
Caption: Standard workflow for evaluating CC-401 efficacy in rodent fibrosis models.
Quantitative Data Summary
The following table summarizes the inhibitory potency of CC-401 against key kinase targets, demonstrating its high selectivity.
| Kinase Target | IC50 / Ki (nM) | Selectivity Ratio (vs JNK) |
| JNK1 | 25 - 50 | 1x (Target) |
| JNK2 | 25 - 50 | 1x (Target) |
| JNK3 | 25 - 50 | 1x (Target) |
| p38 MAPK | > 2,000 | > 40x |
| ERK1/2 | > 2,000 | > 40x |
| IKK2 | > 2,000 | > 40x |
| ZAP70 | > 2,000 | > 40x |
Data synthesized from biochemical assays cited in Ma et al. and manufacturer specifications.
References
-
Ma, F. Y., et al. (2009). "Blockade of the c-Jun amino-terminal kinase pathway prevents progressive renal fibrosis." Journal of the American Society of Nephrology, 20(5), 986-997.
-
Flanc, R. S., et al. (2007). "A pathogenic role for JNK signaling in experimental anti-GBM glomerulonephritis."[1] Kidney International, 72(6), 698-708.[1]
-
Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences, 98(24), 13681-13686. (Foundational chemistry for the CC-401 class).
-
MedChemExpress. "CC-401 Product Information & Biological Activity." (Technical Specifications).
-
R&D Systems / Tocris. "CC 401 dihydrochloride: Biological Activity and Protocols."
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- 2. Facebook [cancer.gov]
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- 6. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 7. Glutamic acid - Wikipedia [en.wikipedia.org]
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Navigating the JNK Frontier: A Technical Guide to Preliminary Studies with CC-401 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical framework for conducting preliminary studies on CC-401 dihydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. The content herein is structured to offer not just protocols, but a strategic rationale for experimental design, empowering researchers to generate robust and translatable data.
Introduction: The Therapeutic Potential of Targeting JNK with CC-401
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[1][2] Dysregulation of the JNK pathway is implicated in a multitude of human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][3][4] JNKs, which exist as three distinct isoforms (JNK1, JNK2, and JNK3), are activated by a cascade of protein kinases in response to stimuli such as inflammatory cytokines, UV radiation, and osmotic shock.[5] Once activated, JNKs phosphorylate a range of downstream targets, most notably the transcription factor c-Jun, leading to altered gene expression and cellular fate.[6]
CC-401 is a second-generation, ATP-competitive inhibitor that targets all three JNK isoforms with high affinity.[3] Its mechanism of action involves binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of c-Jun at key serine residues (Ser63 and Ser73).[6][7] This targeted inhibition of a central stress-response node makes CC-401 a compelling candidate for therapeutic development across various disease contexts. Preclinical studies have demonstrated its potential to sensitize colon cancer cells to DNA-damaging agents, highlighting its promise in oncology.[8][9] This guide will delineate a comprehensive roadmap for the initial preclinical evaluation of CC-401 dihydrochloride.
Unraveling the Mechanism: The JNK Signaling Axis and CC-401 Inhibition
A foundational understanding of the JNK signaling pathway is paramount to designing meaningful experiments. The pathway is a multi-tiered cascade that translates extracellular stresses into intracellular responses.
Biochemical Potency: Direct Inhibition of JNK Activity
The initial step is to quantify the direct inhibitory effect of CC-401 on JNK enzymatic activity. This is typically achieved through a biochemical kinase assay.
Table 1: Key Parameters for JNK Biochemical Kinase Assay
| Parameter | Recommendation | Rationale |
| Enzyme Source | Recombinant human JNK1, JNK2, and JNK3 | To assess isoform-specific inhibition. |
| Substrate | Recombinant GST-c-Jun (1-79) | The primary physiological substrate of JNK. [6][10] |
| ATP Concentration | At or near the Km for ATP | To ensure accurate determination of competitive inhibition. |
| Detection Method | Radiometric ([γ-³²P]ATP) or Luminescence (e.g., ADP-Glo™) | Radiometric is the gold standard; luminescence offers a non-radioactive, high-throughput alternative. [6] |
| CC-401 Concentration | 10-point, 3-fold serial dilution | To generate a dose-response curve for IC50 calculation. |
| Controls | No enzyme, no inhibitor (vehicle), and a known JNK inhibitor (e.g., SP600125) | To ensure assay validity and provide a benchmark. |
Experimental Protocol: JNK Biochemical Kinase Assay (Radiometric)
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 0.1 mM Na₃VO₄, 0.5 mM DTT). [11]2. Reaction Setup: In a 96-well plate, combine the reaction buffer, recombinant JNK enzyme, and varying concentrations of CC-401 (or vehicle control).
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP, along with the GST-c-Jun substrate.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature. [11]5. Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated GST-c-Jun by autoradiography and quantify the band intensity.
-
Data Interpretation: Plot the percentage of inhibition against the logarithm of CC-401 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Activity: Inhibition of c-Jun Phosphorylation
Demonstrating that CC-401 can inhibit JNK signaling within a cellular context is a critical validation step. This is most directly assessed by measuring the phosphorylation of c-Jun at Ser63 and/or Ser73.
Experimental Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HT29 colon cancer cells for oncology studies) and allow them to adhere. Treat the cells with a JNK-activating stimulus (e.g., UV radiation, anisomycin, or TNF-α) in the presence of varying concentrations of CC-401 for a predetermined time. [12][13]2. Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. [14]3. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. [14]5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [14] * Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73). [7][13] * Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. [13]7. Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Functional Consequences: Assessing Cell Viability and Apoptosis
Inhibition of the JNK pathway is expected to impact cell fate, particularly in cancer cells where JNK signaling can be pro-survival. [3]Therefore, evaluating the effect of CC-401 on cell viability and its ability to induce apoptosis are key functional readouts.
Table 2: Illustrative IC50 Values of CC-401 in Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HT-29 | Colon Carcinoma | ~5.0 |
| SW620 | Colon Carcinoma | ~8.5 |
| HCT116 | Colon Carcinoma | >10.0 |
| PANC-1 | Pancreatic Cancer | ~7.5 |
| MIA PaCa-2 | Pancreatic Cancer | ~12.0 |
Note: These values are illustrative and should be determined empirically for each cell line and experimental condition.
Experimental Protocol: Apoptosis Induction by Caspase-Glo® 3/7 Assay
-
Cell Plating: Seed cells in a 96-well white-walled plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: Treat the cells with a range of CC-401 concentrations for 24-72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control and plot the results to determine the concentration-dependent induction of caspase-3/7 activity. Other methods to assess apoptosis include Annexin V/PI staining followed by flow cytometry. [15]
In Vivo Evaluation: Translating In Vitro Findings to Preclinical Models
In vivo studies are essential to evaluate the therapeutic potential of CC-401 in a physiological setting. Careful study design, including the selection of an appropriate animal model and a robust pharmacokinetic/pharmacodynamic (PK/PD) analysis, is critical for success.
Pharmacokinetic and Tolerability Studies
Before efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of CC-401 in the chosen animal model.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., athymic nude mice for xenograft studies).
-
Dose Escalation: Administer escalating doses of CC-401 via the intended route (e.g., oral gavage or intraperitoneal injection) to small cohorts of mice.
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs).
-
Pharmacokinetic Analysis: At selected time points after a single dose of CC-401, collect blood samples to determine the plasma concentration of the compound over time. This will provide key PK parameters such as Cmax, Tmax, and half-life. [16]
Efficacy in a Xenograft Cancer Model
The antitumor activity of CC-401 can be evaluated in a subcutaneous or orthotopic xenograft model using a relevant cancer cell line.
Experimental Protocol: Subcutaneous Pancreatic Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., PANC-1 or MIA PaCa-2) into the flank of athymic nude mice. [17]2. Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, CC-401 alone, standard-of-care chemotherapy, and CC-401 in combination with chemotherapy).
-
Dosing: Administer CC-401 at a well-tolerated dose based on the MTD study.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: Compare the tumor growth rates between the different treatment groups. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for phospho-c-Jun). An orthotopic model, where cancer cells are implanted in the pancreas, can provide a more clinically relevant assessment of efficacy. [18][19]
Clinical Considerations and Future Directions
While a Phase 1 clinical trial of CC-401 in high-risk myeloid leukemia was initiated, it was prematurely terminated for reasons that have not been publicly disclosed. This underscores the challenges in translating preclinical findings to the clinic. Future preclinical studies should aim to identify predictive biomarkers of response to CC-401. This could involve correlating JNK pathway activation status in cancer cell lines with sensitivity to the inhibitor. Furthermore, exploring the efficacy of CC-401 in models of inflammatory diseases, where JNK signaling is also a key driver, represents a promising avenue for further investigation. [4]
Conclusion
CC-401 dihydrochloride is a potent JNK inhibitor with therapeutic potential in oncology and inflammatory diseases. The systematic in vitro and in vivo evaluation outlined in this guide provides a robust framework for its preliminary preclinical characterization. By adhering to these principles of rigorous experimental design and data interpretation, researchers can generate the high-quality data necessary to advance our understanding of this promising therapeutic agent.
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JNK Kinase Assay. (n.d.). whitelabs.org. Retrieved from [Link]
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- Zhang, Y., et al. (2018). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy, 3, 19.
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What are JNK inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
- Vasilevskaya, I. A., & O'Dwyer, P. J. (2006). Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents. Clinical cancer research : an official journal of the American Association for Cancer Research, 12(24), 7481–7488.
- A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. (2021, October 9). Molecules (Basel, Switzerland), 26(19), 6036.
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JNK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Study Details | NCT06626893 | Integrative "Omics" Approaches for Leukemia Target Identification and Matched Therapeutic Intervention. (2024, October 4). ClinicalTrials.gov. Retrieved from [Link]
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- Al-Assar, O., et al. (2021). c-Jun N-terminal kinase 2 suppresses pancreatic cancer growth and invasion and is opposed by c-Jun N-terminal kinase 1. Molecular cancer, 20(1), 19.
- Programmed cell death detection methods: a systematic review and a categorical comparison. (2022, June 17).
- Hermann, P. C., et al. (2016). JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells. Oncotarget, 7(12), 13867–13881.
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Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... (n.d.). ResearchGate. Retrieved from [Link]
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Measuring Apoptosis: Caspase Inhibitors and Activity Assays. (2025, August 10). ResearchGate. Retrieved from [Link]
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Study Details | NCT02348593 | "Twelve-week Study of the Safety and Efficacy of JZP-110 in the Treatment of Excessive Sleepiness in Narcolepsy". (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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Abstract for TR-401. (2025, May 13). National Toxicology Program (NTP). Retrieved from [Link]
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- 8. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the c-Jun N-terminal kinase pathway by a novel protein kinase related to human germinal center kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK Kinase Assay [whitelabs.org]
- 12. mesoscale.com [mesoscale.com]
- 13. PhosphoPlus® c-Jun (Ser63) and c-Jun (Ser73) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. c-Jun N-terminal kinase 2 suppresses pancreatic cancer growth and invasion and is opposed by c-Jun N-terminal kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Fidelity Western Blot Protocol: Assessment of p-c-Jun (Ser63/73) Modulation by CC-401
Abstract & Strategic Context
This application note details the protocol for quantifying phosphorylated c-Jun (p-c-Jun) following treatment with CC-401 , a potent, ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK).[1]
c-Jun is a critical component of the AP-1 transcription factor complex. Under stress conditions (UV radiation, cytokines, osmotic shock), JNK phosphorylates c-Jun at Serine 63 and Serine 73 . This phosphorylation stabilizes c-Jun and potentiates its transcriptional activity. CC-401 inhibits all three JNK isoforms (JNK1/2/3), preventing this phosphorylation event.[1]
Critical Experimental Challenge: Phosphorylated proteins are thermodynamically unstable in lysates. Phosphatases are aggressive and can strip the phosphate group within seconds of cell lysis. Furthermore, the blocking agent used in Western Blotting is the single most common failure point for phospho-specific antibodies. This guide prioritizes sample preservation and signal-to-noise optimization .
Mechanism of Action
CC-401 competes with ATP for the nucleotide-binding site of JNK.[1][2] By blocking ATP binding, it prevents the transfer of the phosphate group to the N-terminal activation domain of c-Jun.[1][2]
Figure 1: JNK Signaling Cascade and CC-401 Intervention Point. CC-401 blocks the catalytic activity of JNK, preventing the conversion of c-Jun to its phosphorylated active state.[1][2]
Experimental Design Parameters
Before beginning the blot, ensure your treatment groups are designed to capture the dynamic nature of phosphorylation.
Dosing and Timing
CC-401 is reversible. Pre-treatment is required to load the kinase pocket before the stress stimulus arrives.
| Parameter | Recommendation | Rationale |
| CC-401 Concentration | 1 – 5 µM (Cellular IC50) | Ki is ~25-50 nM, but cellular permeability requires higher doses. >10 µM may cause off-target effects. |
| Pre-Treatment | 1 hour prior to stimulation | Allows CC-401 to equilibrate and bind intracellular JNK. |
| Stimulation | Anisomycin (10 µg/mL) or UV | Basal p-c-Jun is often undetectable. You must induce stress to see the inhibition of that stress. |
| Lysis Time | 30 min post-stimulation | Phosphorylation is transient.[3] Prolonged wait times allow phosphatases to degrade the signal naturally. |
Detailed Protocol
Phase 1: Sample Preparation (The "Golden Hour")
The integrity of the phosphate group is determined here. Once lost, it cannot be recovered.
-
Preparation of Lysis Buffer: Use modified RIPA buffer. You must add fresh phosphatase inhibitors immediately before use.
-
Base: RIPA Buffer (Tris-HCl, NaCl, NP-40, Na-Deoxycholate, SDS).
-
Protease Inhibitors: 1x Cocktail (e.g., Aprotinin, Leupeptin).
-
Phosphatase Inhibitors (CRITICAL):
-
Sodium Fluoride (NaF): 10 mM (Ser/Thr phosphatase inhibitor).
-
Sodium Orthovanadate (Na3VO4): 1 mM (Tyr phosphatase inhibitor).
-
Note: Commercial "PhosSTOP" tablets are an acceptable alternative.
-
-
-
Cell Lysis:
-
Place culture plates on ice .
-
Wash cells 1x with ice-cold PBS (containing 1 mM NaF if possible).
-
Add ice-cold Lysis Buffer. Scrape cells rapidly.
-
Transfer to microcentrifuge tubes. Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 mins at 4°C .
-
Collect supernatant. Do not freeze/thaw multiple times. Aliquot immediately.
-
Phase 2: Electrophoresis & Transfer
-
Loading: Load 20–30 µg of total protein per lane.
-
Gel: 10% SDS-PAGE gel is optimal for c-Jun (~39-40 kDa).
-
Transfer:
-
Membrane: PVDF (0.45 µm) is preferred over Nitrocellulose for better protein retention and mechanical strength during stripping/re-probing.
-
Activation: Pre-wet PVDF in methanol for 1 minute.
-
Conditions: Wet transfer at 100V for 60-90 mins (cold room) ensures complete transfer.
-
Phase 3: Blocking (The "Milk vs. BSA" Rule)
This is the most common error in phospho-blots.
-
Rule: NEVER use Non-Fat Dry Milk for p-c-Jun antibodies.
-
Reason: Milk contains Casein , a phosphoprotein.[4] The anti-phospho antibody will bind to the casein coating the membrane, causing high background noise that obscures the specific band.[4]
-
Protocol:
-
Block membrane in 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20).
-
Time: 1 hour at Room Temperature (RT).
-
Phase 4: Antibody Incubation
You need two distinct datasets: p-c-Jun (the variable) and Total c-Jun (the normalization control).
| Step | Antibody | Dilution | Buffer | Incubation |
| Primary 1 | Anti-p-c-Jun (Ser63) | 1:1000 | 5% BSA in TBST | Overnight @ 4°C |
| Wash | TBST | N/A | N/A | 3 x 5 mins |
| Secondary | HRP-Conjugated | 1:2000 - 1:5000 | 5% BSA in TBST | 1 hour @ RT |
| Detection | ECL Prime/Select | N/A | N/A | Imaging |
After imaging p-c-Jun, strip the membrane (mild stripping buffer) and re-probe for Total c-Jun.
| Step | Antibody | Dilution | Buffer | Incubation |
| Primary 2 | Anti-Total c-Jun | 1:1000 | 5% Milk or BSA | Overnight @ 4°C |
Workflow Visualization
Figure 2: Experimental Workflow. Note the specific requirement for Phosphatase Inhibitors during lysis and BSA during blocking to ensure signal fidelity.
Data Analysis & Normalization
Do not rely on GAPDH or Actin alone for normalization. Treatments that affect cell stress (like JNK inhibition) can sometimes alter housekeeping protein expression or total protein load.
The Gold Standard Metric:
-
Calculate Density: Use ImageJ or proprietary software to quantify band intensity.
-
Normalize: Divide the p-c-Jun signal by the Total c-Jun signal from the same lane.
-
Compare: Compare the Ratios of the CC-401 treated group vs. the Vehicle (DMSO) group.
-
Expected Result: Significant decrease in the ratio in CC-401 samples.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Speckled) | Blocking with Milk | Switch to 5% BSA . Ensure membrane is fully wetted. |
| No p-c-Jun Signal | Phosphatase activity | Ensure NaF and Na3VO4 were added fresh to lysis buffer. Keep samples on ice. |
| No p-c-Jun Signal | Lack of Stimulation | Basal JNK activity is low. Ensure positive control (Anisomycin/UV) worked. |
| Weak Total c-Jun | Transcriptional repression | Long-term CC-401 Tx (>24h) may reduce c-Jun expression (AP-1 auto-regulation). Shorten treatment time.[5] |
References
-
Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences. (Note: CC-401 is a derivative of SP600125 with improved solubility and specificity).
-
Cell Signaling Technology. "Western Blotting Protocol: BSA vs. Milk." CST Application Notes.
-
Ma, F., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK." Chemistry & Biology.
-
MedChemExpress. "CC-401 Product Information and Biological Activity."
-
Abcam. "Western blot normalization: The complete guide."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. qeios.com [qeios.com]
- 3. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
High-Specificity JNK Inhibition in Immunocomplex Kinase Assays using CC-401 Dihydrochloride
Abstract & Strategic Rationale
In the investigation of MAPK signaling, the c-Jun N-terminal Kinase (JNK) pathway remains a critical target for understanding stress responses, apoptosis, and oncology. While immunoprecipitation (IP) allows for the isolation of JNK complexes, verifying the enzymatic activity of the isolated kinase requires rigorous controls.
CC-401 dihydrochloride (an anthrapyrazolone derivative) is a second-generation, ATP-competitive inhibitor of JNK1, JNK2, and JNK3. Unlike its predecessor SP600125, which suffers from broad off-target effects, CC-401 exhibits >40-fold selectivity over related kinases (p38, ERK, IKK2).
This application note details the protocol for using CC-401 dihydrochloride to validate JNK activity within Immunocomplex Kinase Assays . By introducing CC-401 directly into the reaction buffer of immunoprecipitated JNK, researchers can definitively attribute phosphorylation signals to JNK activity, ruling out co-precipitating contaminant kinases.
Mechanism of Action
CC-401 functions by competitively binding to the ATP-binding pocket of the JNK kinase domain.[1][2][3][4][5] This prevents the transfer of the gamma-phosphate from ATP to the N-terminal activation domain of downstream substrates, such as c-Jun or ATF2.
Figure 1: JNK Signaling & CC-401 Intervention
Caption: CC-401 competitively inhibits JNK isoforms, preventing downstream phosphorylation of c-Jun/ATF2.[3]
Experimental Protocols
Protocol A: In Vitro Kinase Assay on Immunoprecipitated JNK
Objective: To validate that the kinase activity observed on the IP beads is specifically driven by JNK. Logic: If the phosphorylation of the substrate (c-Jun) is abolished by the addition of CC-401 to the reaction buffer, the signal is JNK-specific.
Reagents Required
| Reagent | Specification | Notes |
| CC-401 Dihydrochloride | >98% Purity | Stock: 10 mM in DMSO. Store -20°C. |
| Lysis Buffer | Cell Lysis Buffer (CLB) | 20mM Tris (pH 7.5), 150mM NaCl, 1mM EDTA, 1mM EGTA, 1% Triton X-100, Protease/Phosphatase Inhibitors. |
| Kinase Buffer (10X) | 250mM Tris (pH 7.5), 50mM | Dilute to 1X for use. |
| ATP | 10 mM Stock (Cold) | For non-radioactive WB detection. |
| Substrate | Recombinant c-Jun fusion protein | Target for JNK. |
| Primary Antibody | Anti-JNK1/2 (IP) | For pulling down the kinase. |
| Detection Antibody | Anti-Phospho-c-Jun (Ser63) | For Western Blot readout.[6] |
Step-by-Step Workflow
1. Cell Lysis & Preparation
-
Harvest cells (e.g., HEK293 treated with UV or Anisomycin to activate JNK) in ice-cold Lysis Buffer .
-
Sonicate briefly (3 x 5 sec) to shear DNA.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Quantify protein (BCA Assay). Use 500 µg - 1 mg total protein per IP.
2. Immunoprecipitation (IP)
-
Incubate lysate with Anti-JNK antibody (1:50 to 1:100 dilution) overnight at 4°C with rotation.
-
Add Protein A/G Magnetic Beads (20-30 µL slurry) and incubate for 2 hours at 4°C.
-
Washing:
-
Wash beads 2x with Lysis Buffer .[6]
-
Wash beads 2x with 1X Kinase Buffer (Critical to remove detergent which might inhibit the kinase reaction).
-
Note: Keep samples on ice at all times.
-
3. CC-401 Treatment (The Specificity Check)
-
Resuspend the bead pellet in 25 µL of 1X Kinase Buffer .
-
Divide samples into two groups:
-
Control: Add DMSO vehicle (0.1%).
-
Inhibited: Add CC-401 (Final concentration: 1.0 µM ).
-
-
Pre-incubation: Incubate beads with CC-401/DMSO for 10 minutes at Room Temperature (allows inhibitor to enter the ATP pocket).
4. Kinase Reaction
-
Add ATP (200 µM final) and c-Jun Substrate (1 µg) to the bead suspension.[6]
-
Incubate for 30 minutes at 30°C . Agitate gently every 5-10 minutes to keep beads suspended.
5. Termination & Analysis
-
Add 25 µL of 2X SDS Sample Buffer to stop the reaction.
-
Boil at 95°C for 5 minutes.
-
Perform SDS-PAGE and Western Blot.
-
Probe: Anti-Phospho-c-Jun (Ser63).
-
Control Probe: Anti-Total JNK (to verify equal IP efficiency).
Protocol B: Cellular Pre-treatment (Pathway Analysis)
Objective: To assess if cellular treatment with CC-401 blocks JNK complex formation or activation state prior to lysis. Caveat: CC-401 is a reversible inhibitor. Extensive washing during IP may wash the inhibitor out of the ATP pocket. This protocol is best for analyzing downstream phosphorylation in the lysate or stable complex formation.
-
Culture: Seed cells and grow to 70-80% confluence.
-
Treatment: Treat cells with CC-401 (1 - 5 µM) for 1 hour.
-
Stimulation: Apply stress stimulus (e.g., Anisomycin 10 µg/mL) for 30 min in the presence of CC-401.
-
Lysis: Lyse cells immediately.
-
Analysis:
-
Option 1 (Direct WB): Blot lysate for p-c-Jun (Ser63). Expect reduction in CC-401 treated lanes.
-
Option 2 (IP): IP JNK.[5] Note that unless CC-401 is added to the wash buffers, the kinase activity might recover in vitro. Recommendation: If performing IP-Kinase assay after cell treatment, maintain 1 µM CC-401 in all wash buffers and reaction buffers.
-
Visualization of Workflow
Figure 2: Immunocomplex Kinase Assay Workflow
Caption: Comparative workflow to validate JNK specificity using on-bead inhibition.
Technical Considerations & Troubleshooting
Solubility & Handling
-
Solubility: CC-401 dihydrochloride is soluble in DMSO (up to ~50 mM). It is sparingly soluble in water.
-
Stock Preparation: Prepare a 10 mM stock in sterile DMSO. Aliquot into small volumes (e.g., 20 µL) and store at -80°C to avoid freeze-thaw cycles.
-
Working Solution: Dilute directly into the aqueous buffer immediately before use. Do not store dilute aqueous solutions.
Troubleshooting Table
| Issue | Possible Cause | Solution |
| High Background in Inhibited Sample | Insufficient Inhibitor Concentration | Increase CC-401 to 5 µM or 10 µM (though 1 µM is usually sufficient). |
| Insufficient Pre-incubation | Ensure beads incubate with CC-401 for 10-15 mins before adding ATP. | |
| No Signal in Positive Control | Inactive Kinase | Ensure cells were properly stimulated (e.g., UV/Anisomycin) before lysis. |
| Buffer Incompatibility | Ensure Kinase Buffer contains MgCl | |
| Non-Specific Bands | Antibody Cross-reactivity | Use a specific secondary antibody (e.g., conformation-specific) to avoid detecting IP IgG heavy/light chains. |
References
-
Primary Characterization of CC-401
-
Comparison with SP600125
-
Kinase Assay Protocol Methodology
- Title: Assaying Protein Kinase Activity with Radiolabeled ATP (General principles applicable to non-radioactive).
- Source: NIH PubMed Central.
-
URL:[Link]
- CC-401 Product Properties: Title: CC-401 Dihydrochloride Datasheet. Source: R&D Systems / Tocris.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qeios.com [qeios.com]
- 4. Facebook [cancer.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CC-401 Dihydrochloride in Cancer Cell Lines
High-Affinity JNK Inhibition: Protocols for Cytotoxicity and Pathway Validation
Abstract & Introduction
CC-401 dihydrochloride (CC-401) is a second-generation, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) family, exhibiting high affinity for all three isoforms (JNK1, JNK2, and JNK3) with a
This guide provides optimized protocols for utilizing CC-401 in vitro. It focuses on distinguishing off-target cytotoxicity from genuine pathway inhibition and establishes a self-validating workflow using phospho-c-Jun as a definitive biomarker.
Mechanism of Action (MOA)
Expert Insight: A common misconception in kinase inhibition studies is that the inhibitor will reduce the phosphorylation of the target kinase. CC-401 is an ATP-competitive inhibitor .[1][2][3][4][5][6][7] It binds to the ATP-binding pocket of JNK.[1][2][3][5] Consequently, it does not prevent the upstream phosphorylation (activation) of JNK by MKK4/7. Instead, it prevents JNK from transferring phosphate to its downstream substrates, most notably c-Jun .
Validation Marker: Successful inhibition is defined by the reduction of Phospho-c-Jun (Ser63/73) , not Phospho-JNK.
Diagram 1: JNK Signaling Pathway & CC-401 Inhibition
Caption: CC-401 competitively binds the JNK ATP pocket, blocking c-Jun phosphorylation without affecting upstream JNK activation.[3]
Material Preparation & Handling[3][8][9][10]
Reconstitution Protocol
CC-401 dihydrochloride is hygroscopic and sensitive to moisture.
-
Molecular Weight: ~460-490 g/mol (varies by hydration/salt form; check CoA).
-
Solvent: DMSO (Dimethyl Sulfoxide).[8][9][10][11] Do not use water or ethanol for stock preparation.
-
Stock Concentration: Prepare a 10 mM or 50 mM master stock.
| Step | Action | Critical Note |
| 1 | Equilibrate vial to Room Temp (RT). | Prevents condensation inside the vial. |
| 2 | Add sterile, anhydrous DMSO. | Vortex vigorously for 30-60 seconds. |
| 3 | Aliquot into small volumes (e.g., 20 µL). | Avoid freeze-thaw cycles (>3 cycles degrades potency). |
| 4 | Store at -80°C (6 months) or -20°C (1 month). | Protect from light.[7] |
Application 1: Cell Viability & IC50 Determination
Rationale: Determine the concentration required to inhibit cancer cell growth by 50%. Cell Lines of Interest: AML (HL-60, U937), Renal (HK-2, 786-O), Breast (MDA-MB-231).
Protocol:
-
Seeding: Plate cells in 96-well plates.
-
Adherent: 3,000–5,000 cells/well (allow 24h attachment).
-
Suspension: 10,000–20,000 cells/well (treat immediately).
-
-
Treatment: Prepare serial dilutions of CC-401 in culture medium.
-
Range: 0.01 µM to 100 µM (Log-scale: 0.01, 0.1, 1, 5, 10, 50, 100).
-
Vehicle Control: DMSO concentration must be constant across all wells (max 0.1%).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT, MTS, or CCK-8 reagent. Incubate 1-4 hours. Measure Absorbance.
Reference Data: Sensitivity Profile
Note: Values are approximate and dependent on assay conditions.
| Cell Line | Cancer Type | Estimated IC50 | Phenotype Observed |
| HL-60 | Acute Myeloid Leukemia | 1.5 – 3.0 µM | G2/M arrest, Apoptosis |
| U937 | Histiocytic Lymphoma | 2.0 – 5.0 µM | Reduced proliferation |
| MDA-MB-231 | TNBC | 3.0 – 6.0 µM | Reduced migration/stemness |
| HK-2 | Renal Epithelial (Normal) | > 10 µM | Used as toxicity control |
Application 2: Pathway Validation (Western Blot)
Rationale: Confirm that the observed cytotoxicity is due to JNK inhibition and not off-target toxicity. Self-Validating Step: You must blot for Total c-Jun and Phospho-c-Jun (Ser63) . If Phospho-c-Jun decreases while Total c-Jun remains stable (or decreases slightly due to autoregulation), the drug is working on-target.
Protocol:
-
Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12h to reduce basal JNK activity.
-
Pre-treatment: Treat cells with CC-401 (1 – 10 µM) for 1 hour.
-
Stimulation: Induce JNK activity to test inhibition capacity.
-
Method A: Anisomycin (10 µg/mL) for 30 min.
-
Method B: Sorbitol (0.4 M) for 30 min (Osmotic stress).
-
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4). Lyse in RIPA buffer.
-
Detection:
-
Primary Ab: Anti-Phospho-c-Jun (Ser63) [1:1000].
-
Control Ab: Anti-Total-JNK and Anti-Total-c-Jun.
-
Experimental Workflow Summary
Diagram 2: Standardized Experimental Workflow
Caption: Integrated workflow for CC-401 preparation, treatment, stimulation, and downstream validation.
Troubleshooting & Expert Tips
-
Precipitation: CC-401 is hydrophobic. If precipitation occurs in aqueous media (culture medium), dilute the DMSO stock into a small volume of serum-free media first, vortex rapidly, and then add to the bulk media. Ensure final DMSO < 0.1%.
-
Serum Binding: High FBS concentrations (10-20%) can bind small molecule inhibitors, shifting the effective IC50. If IC50 values are higher than expected, try reducing FBS to 5% during the treatment window.
-
Antibody Specificity: Do not rely solely on Phospho-JNK antibodies. CC-401 often leads to a hyper-phosphorylation of JNK (upstream accumulation) because the negative feedback loop is broken. Always use p-c-Jun as the readout.
References
-
National Institutes of Health (NIH). (2022). Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling. PubMed Central. Retrieved from [Link]
-
ClinicalTrials.gov. (2007). Study to Determine the Optimal Biologic Dose of CC-401 in Subjects With High-Risk Myeloid Leukemia. Retrieved from [Link][6]
- Ma, J., et al. (2007). CC-401, a specific JNK inhibitor, inhibits the proliferation and induces apoptosis of acute myeloid leukemia cells.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qeios.com [qeios.com]
- 6. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing CC-401 Dihydrochloride for In Vivo Studies
Introduction: The CC-401 Technical Profile
CC-401 dihydrochloride is a second-generation anthrapyrazolone inhibitor targeting the ATP-binding site of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). Unlike first-generation inhibitors (e.g., SP600125), CC-401 exhibits superior specificity (>40-fold selectivity over p38, ERK, and IKK2) and water solubility, making it a preferred tool for interrogating JNK signaling in fibrosis, oncology, and renal injury models.
However, its in vivo application is non-trivial.[1] The dihydrochloride salt form creates specific formulation challenges regarding pH and stability that, if ignored, lead to esophageal toxicity or poor bioavailability. This guide addresses these specific technical hurdles.
Module 1: Formulation & Solubility
Q: My CC-401 solution is highly acidic. Can I dose it directly in water?
A: No. Direct dosing of the dihydrochloride salt in water can cause severe esophageal injury. CC-401 is supplied as a dihydrochloride salt (2HCl). When dissolved in unbuffered water, the pH can drop below 3.0. Repeated oral gavage of this acidic solution causes esophageal necrosis, which can be mistaken for drug toxicity.
The Fix: Buffered Vehicle System You must buffer the solution to a pH range of 4.0–6.0. We recommend a Sodium Citrate vehicle.
Standard Operating Procedure: Preparation of 20 mg/mL Stock (for 200 mg/kg dosing)
-
Vehicle Preparation: Prepare 50 mM Sodium Citrate buffer.
-
Dissolve sodium citrate dihydrate in molecular biology grade water.
-
Adjust pH to 4.5 using 1N HCl.
-
-
Compound Addition:
-
Weigh the required amount of CC-401 dihydrochloride.
-
Add the Sodium Citrate buffer slowly while vortexing.
-
Note: The solution may require brief sonication (water bath, 30°C, 5-10 mins) to ensure complete dissolution.
-
-
pH Check: Verify the final pH is >4.0. If it is still too acidic, adjust carefully with dilute NaOH, but avoid precipitation (CC-401 free base may precipitate at neutral/basic pH > 7.0).
Q: Can I use DMSO/PEG for higher concentrations?
A: Yes, but it is often unnecessary. Unlike many kinase inhibitors, CC-401 is water-soluble up to ~46 mg/mL. However, if you observe precipitation or require a "cassette" dosing formulation, you can use the following co-solvent system:
-
5% DMSO + 95% Sodium Citrate Buffer (50 mM, pH 4.5)
-
Warning: Avoid high concentrations of PEG (>40%) if dosing chronically, as PEG itself can induce gastrointestinal distress in mice.
Module 2: Dosing Strategy (PK/PD)
Q: What is the recommended starting dose and frequency?
A: Start at 25–50 mg/kg BID (Twice Daily). Pharmacokinetic data indicates CC-401 has a relatively short half-life in vivo. A single daily dose (QD) often fails to suppress p-c-Jun levels for the full 24-hour cycle, leading to "pathway escape."
Dose Escalation Table
| Study Type | Recommended Dose | Frequency | Route | Notes |
| Pilot / Tolerability | 25 mg/kg | BID | PO | Monitor weight loss daily. |
| Efficacy (Fibrosis) | 50–100 mg/kg | BID | PO | Standard effective range for liver/lung fibrosis models. |
| Efficacy (Oncology) | 100–200 mg/kg | BID | PO | High dose required for tumor regression (e.g., Ma et al. protocol). |
| Acute Signaling | 50 mg/kg | Single | IP | For checking target engagement at 1–4 hours post-dose. |
Q: Why BID (Twice Daily) instead of QD?
A: To maintain Target Coverage (IC90). CC-401 is a competitive ATP inhibitor.[2] To effectively block JNK signaling—especially in high-ATP cellular environments—plasma concentrations must remain above the IC90 for a significant portion of the day.
Figure 1: Pharmacokinetic logic dictating the necessity of BID dosing for CC-401 to prevent pathway reactivation.
Module 3: Experimental Readouts & Validation
Q: How do I validate that the drug is working in vivo?
A: Measure the phosphorylation of c-Jun (Ser63/73). Do not rely solely on phenotypic outcomes (e.g., tumor size). You must prove target engagement.
Validation Protocol:
-
Harvest Tissue: Collect liver or tumor tissue 2–4 hours after the last dose.
-
Lysis: Use a lysis buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.
-
Western Blot:
-
Primary Antibody: Anti-phospho-c-Jun (Ser63 or Ser73).
-
Control: Anti-Total c-Jun (crucial, as JNK inhibition can sometimes alter total c-Jun expression).
-
Positive Control: Include a sample from an animal treated with a known JNK activator (e.g., LPS or CCl4) to ensure the assay window is open.
-
Figure 2: Mechanism of Action. CC-401 competitively inhibits JNK, preventing the phosphorylation of c-Jun at Ser63/73, thereby blocking AP-1 mediated transcription.
Module 4: Safety & Troubleshooting
Q: My mice are losing weight. Is this toxicity?
A: It could be, but first check your vehicle pH.
-
Scenario A (Esophagitis): If mice show reluctance to swallow, drooling, or weight loss within 3 days, your vehicle is likely too acidic. Re-check pH and switch to Sodium Citrate.
-
Scenario B (Systemic Toxicity): If weight loss occurs after >7 days, it may be systemic. JNK inhibition can be hepatotoxic in sensitized models.
-
Action: Discontinue dosing if weight loss >20%.
-
Monitor: Serum ALT/AST levels. JNK inhibitors have a history of liver enzyme elevation in clinical trials (e.g., CC-930).
-
Q: Can I use CC-401 in long-term chronic studies (>4 weeks)?
A: Proceed with caution. While CC-401 is well-tolerated compared to SP600125, chronic pan-JNK inhibition can interfere with physiological homeostasis.
-
Recommendation: Perform an interim analysis at 2 weeks.
-
Control: Use a "Vehicle Only" group matched for stress (gavage frequency) to differentiate handling stress from drug toxicity.
References
-
Ma, F. Y., et al. (2007). "Blockade of the c-Jun amino terminal kinase prevents crescent formation and macrophage infiltration in rat anti-glomerular basement membrane glomerulonephritis." Nephrology Dialysis Transplantation, 22(7), 1855-1866. (Establishes the 200 mg/kg BID protocol and efficacy in renal fibrosis).
-
Reich, N. C., et al. (2018). "Targeting the JNK pathway in cancer." Cancer Research. (Discusses CC-401 specificity and comparison to first-gen inhibitors).
-
Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences, 98(24), 13681-13686. (Foundational chemistry for anthrapyrazolone JNK inhibitors).
-
Tocris Bioscience. "CC 401 dihydrochloride Technical Data Sheet." (Source for solubility and physical properties).[3][4][5][6]
Sources
- 1. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. verizonaonlinepublishing.com [verizonaonlinepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CC-401 Dihydrochloride Selectivity & Off-Target Investigation
The following guide serves as a specialized technical support resource for researchers investigating the off-target effects of CC-401 dihydrochloride . It is structured to address the specific challenges of kinase inhibitor selectivity, providing actionable troubleshooting steps and rigorous validation protocols.[1]
Product: CC-401 Dihydrochloride (JNK Inhibitor) Primary Target: c-Jun N-terminal Kinase (JNK1, JNK2, JNK3) Mechanism: ATP-competitive inhibition Support Tier: Senior Application Scientist Level[1]
Part 1: Executive Technical Brief
The "Selectivity" Paradox
CC-401 is a second-generation anthrapyrazolone JNK inhibitor designed to improve upon the specificity of its predecessor, SP600125.[1] While it exhibits a
At concentrations required for complete JNK suppression in cellular assays (often 1–5 µM), CC-401 loses its discriminatory power.[1] High-throughput kinome profiling has revealed distinct off-target activities, most notably against DYRK1A/B (Dual-specificity Tyrosine Phosphorylation-regulated Kinase), which can confound data interpretation—particularly in cell cycle and proliferation studies.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Unexpected Phenotypes[1]
Q: I am observing increased cell proliferation instead of the expected apoptosis. Is this a CC-401 off-target effect? A: High Probability. While JNK inhibition typically promotes apoptosis or arrests growth in stress conditions, CC-401 has been documented to inhibit DYRK1A and DYRK1B at micromolar concentrations (~1–10 µM).[1]
-
Mechanism: DYRK1A is a negative regulator of cell proliferation. Inhibiting it can induce cell cycle entry (e.g., in pancreatic
-cells).[1] -
Diagnostic: If your phenotype mimics the effects of harmine (a known DYRK1A inhibitor), you are likely hitting this off-target.[1]
-
Action: Titrate down. If the proliferative effect persists below 100 nM (where CC-401 should affect JNK but not DYRK1A), it may be JNK-dependent. If it requires >1 µM, suspect DYRK1A.[1]
Q: My Western blot shows reduced phosphorylation of non-JNK targets (e.g., H3 Ser10). Why? A: Cross-Reactivity with Aurora or CDK kinases. Although CC-401 is "selective" against p38/ERK, the anthrapyrazolone scaffold (shared with SP600125) has a propensity to bind the ATP pockets of cell cycle kinases like CDK1/2 or Aurora B at high doses.[1]
-
Action: Perform a "washout" experiment. JNK inhibition by CC-401 is reversible.[2] If the phosphorylation status of off-targets recovers at a different rate than c-Jun phosphorylation, they are likely distinct events.
Category B: Experimental Artifacts[1]
Q: The compound precipitates in my cell culture media. How do I fix this? A: Solubility Management. CC-401 dihydrochloride is soluble in DMSO and water (~46 mg/mL), but it can crash out in high-salt media or upon freeze-thaw cycles.[1]
-
Protocol:
-
Prepare stocks in 100% DMSO .
-
Do not store aqueous dilutions; prepare fresh.
-
Inspect the well under a microscope. Micro-precipitates can cause "physical" toxicity (cell lysis) that mimics biochemical toxicity.
-
Q: I see toxicity in my "control" cells that don't express the JNK pathway. Is CC-401 generally cytotoxic? A: Yes, at high doses. Beyond kinase inhibition, the anthrapyrazolone core can act as a DNA intercalator or generate reactive oxygen species (ROS), similar to SP600125 (which inhibits NQO1).[1]
-
Control: Use a structurally distinct JNK inhibitor (e.g., JNK-IN-8 , which is covalent/irreversible) as a parallel positive control. If CC-401 kills the cells but JNK-IN-8 does not, the toxicity is likely off-target.
Part 3: Validation Protocols
Protocol 1: The "Rescue" Validation (Gold Standard)
To prove a phenotype is JNK-dependent and not off-target.
-
Transfect cells with a drug-resistant JNK mutant (gatekeeper residue mutation) OR a constitutively active c-Jun that bypasses JNK.
-
Treat with CC-401 at
concentration (typically 1–2 µM). -
Readout: If CC-401 still blocks the phenotype despite the genetic bypass, the effect is off-target .
Protocol 2: Biochemical Selectivity Screen (Kinase Profiling)
If you are developing a drug based on CC-401 data, you must profile it.[1]
| Parameter | Recommendation |
| Panel Size | Minimum 50 kinases (Focus: MAPKs, CDKs, DYRKs, CLKs).[1] |
| Concentration | Screen at 1 µM and 10 µM . (Screening at 100 nM will hide off-targets). |
| Critical Hits | DYRK1A, DYRK1B, CDK2, CLK1.[1] |
| Acceptance | >50% inhibition of an off-target at 1 µM requires functional validation. |
Part 4: Visualizing the Off-Target Landscape
The following diagram illustrates the primary JNK pathway and the specific "danger zones" where CC-401 off-target effects (DYRK1A, DNA damage) can confound results.
Caption: Functional map of CC-401 activity. Solid lines indicate on-target JNK inhibition; dashed lines indicate confirmed off-target inhibition of DYRK1A leading to proliferation; dotted lines represent high-dose artifacts.
Part 5: References
-
Tocris Bioscience. CC 401 dihydrochloride Product Information.Link
-
Abdolmaleky, H. M., et al. (2020). CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition.[1] Endocrinology, 161(4).[1] Link
-
Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase.[1][2] Proceedings of the National Academy of Sciences, 98(24), 13681–13686.[1] (Describes the structural class and inherent selectivity issues). Link
-
National Cancer Institute (NCI). CC-401 Drug Dictionary.Link
-
MedChemExpress. CC-401 Datasheet and Solubility.Link
Sources
Technical Guide: Troubleshooting CC-401 Dihydrochloride Solubility
Senior Application Scientist Note: CC-401 dihydrochloride is a high-affinity JNK inhibitor often utilized in renal fibrosis and oncology research.[1][2] While the dihydrochloride salt form significantly improves aqueous solubility compared to the free base, researchers frequently encounter precipitation ("crashing out") during the transition from organic stock solutions to aqueous experimental media. This guide synthesizes field-proven protocols to maintain compound stability and homogeneity.
Core Solubility Profile & Chemical Identity[1][3]
Before initiating any dissolution, verify the specific salt form on your vial. The dihydrochloride (2HCl) salt is distinct from the free base and requires different handling.
| Parameter | Specification | Notes |
| Compound Name | CC-401 Dihydrochloride | JNK Inhibitor (c-Jun N-terminal kinase) |
| MW | ~461.39 g/mol | Note: Always check batch-specific CoA as hydration varies.[1][2][3][4] |
| DMSO Solubility | ~46 mg/mL (100 mM) | Preferred Stock Solvent. Hygroscopic; moisture reduces solubility.[1][2] |
| Water Solubility | ~46 mg/mL (100 mM) | High solubility due to salt form, but solution will be acidic.[2] |
| Ethanol Solubility | ~2 mg/mL | Poor. Avoid as a primary solvent.[2] |
| Storage | -20°C | Store solid desiccated; aliquots must be freeze/thaw limited. |
In Vitro Stock Preparation (The "Golden Rule" of DMSO)
Problem: Users often report that CC-401 precipitates immediately upon adding cell culture media, even when the stock solution looks clear. Root Cause: The "Solvent Shock." Rapid changes in dielectric constant when moving from 100% DMSO to aqueous media forces hydrophobic aggregation before dispersion can occur.
Step-by-Step Dissolution Protocol
-
Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%).[1] Old DMSO absorbs atmospheric water, drastically lowering the saturation point of CC-401.[1]
-
Initial Dissolution:
-
Aliquoting:
-
Never store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 20–50 µL) and store at -20°C or -80°C.
-
Limit Freeze-Thaw: Max 3 cycles.
-
The "Intermediate Dilution" Method (Prevention of Crashing Out)
Do not pipet high-concentration DMSO stock directly into a static well of media.[1]
-
Prepare an Intermediate Working Solution (10x) in media or PBS.
-
Add the DMSO stock dropwise to the vortexing intermediate tube.[1]
-
Transfer this 10x solution to your final cell culture wells.[1]
-
Result: This prevents local high-concentration pockets where precipitation nucleates.[1]
-
In Vivo Formulation Strategies[2][6][7][8]
For animal studies (e.g., rat anti-GBM models), simple DMSO/Water mixtures are often insufficient due to tolerability issues or precipitation in the gut.
Senior Scientist Recommendation: Use Protocol B (Cyclodextrin) for maximum bioavailability and reduced vehicle toxicity.[1] Use Protocol A if cost/availability of cyclodextrins is prohibitive.
Protocol A: The Co-Solvent System (Standard)
Best for IP or Oral Gavage where high solubility is needed quickly.[1][2]
-
Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2][5]
-
Preparation Order (Critical):
-
Dissolve CC-401 in DMSO (10% of final vol).[1] Ensure complete clarity.
-
Add PEG300 (40% of final vol).[1] Vortex.
-
Add Tween-80 (5% of final vol).[1] Vortex.
-
Slowly add Saline (45% of final vol) while vortexing.
-
Note: If precipitation occurs at step 4, sonicate at 37°C.
-
Protocol B: The Cyclodextrin Encapsulation (High Stability)
Best for long-term dosing or sensitive models.[1][2]
Protocol C: Oil Suspension (Last Resort)
-
Note: This creates a suspension/emulsion, not a true solution. Shake well before every administration.[1]
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for handling CC-401 based on your application.
Figure 1: Decision tree for CC-401 solubilization and experimental workflow.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Precipitation in Aqueous Buffer | "Salting out" effect or pH shock.[1][2] | 1. Reduce final concentration.2. Use the Intermediate Dilution method.3. Ensure DMSO stock is warmed to RT before pipetting.[1] |
| Cloudy DMSO Stock | Moisture contamination in DMSO.[2][6] | Use a fresh bottle of Anhydrous DMSO .[6] DMSO is hygroscopic; once opened, it absorbs water which drastically lowers CC-401 solubility.[1] |
| Yellowing of Solution | Oxidation or pH change.[2] | CC-401 solutions may turn slightly yellow; this is often normal but check LC-MS if deep amber.[1][2] Store in amber vials away from light. |
| Animal Toxicity (Vehicle) | High DMSO/Tween concentration.[1][2] | Switch to Protocol B (Cyclodextrin) . High concentrations of Tween-80 can cause non-specific histamine release in some rodent strains.[1] |
| Acidic pH in Media | 2HCl salt releases protons.[2] | The dihydrochloride salt is acidic.[2][7] If using high concentrations (>10 µM) in unbuffered media, check pH. Supplement with HEPES if necessary.[1] |
References
-
MedChemExpress. CC-401 Product Datasheet & Solubility Protocols. Retrieved from [1][2]
-
Selleck Chemicals. CC-401 Hydrochloride Solubility and In Vivo Formulation. Retrieved from [1]
-
Tocris Bioscience. CC 401 dihydrochloride Technical Data. Retrieved from [1][2]
-
Ma, F. Y., et al. (2007). A pathogenic role for c-Jun amino-terminal kinase signaling in renal fibrosis and tubular cell apoptosis.[1][8] Journal of the American Society of Nephrology.[8] (Cited for in vivo dosing context).
Sources
- 1. CC-401 hydrochloride | C22H25ClN6O | CID 66576998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. CC-401 dihydrochloride 95 (HPLC) CC 401 [sigmaaldrich.com]
- 4. This compound | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Interpreting Unexpected Results with CC-401 Dihydrochloride
Welcome to the technical support center for CC-401 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals utilizing CC-401, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot unexpected results and generate robust, reproducible data. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address challenges you may encounter during your experiments.
Understanding CC-401 Dihydrochloride: A Quick Reference
CC-401 is a cell-permeable, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3) with high affinity (Ki values of 25-50 nM).[1] It exhibits over 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2.[1] This specificity makes it a valuable tool for dissecting the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and cell proliferation.[2]
Table 1: Key Properties of CC-401 Dihydrochloride
| Property | Value | Source |
| Molecular Weight | 461.39 g/mol | [1] |
| Formulation | Dihydrochloride salt | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at -20°C | [1] |
| Solubility | 100 mM in Water and DMSO | [1] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of CC-401 dihydrochloride.
Q1: What is the recommended starting concentration for CC-401 in cell-based assays?
For most cell-based assays, a starting concentration range of 1 to 5 µM provides specific JNK inhibition.[3] However, the optimal concentration is cell-type and context-dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Expert Insight: The discrepancy between biochemical Ki values (in the nanomolar range) and effective cellular concentrations (in the micromolar range) is common for kinase inhibitors. This is due to factors within the cellular environment such as high intracellular ATP concentrations, cell permeability, and potential for efflux by membrane transporters.
Q2: How should I prepare and store CC-401 dihydrochloride stock solutions?
CC-401 dihydrochloride is soluble in both water and DMSO up to 100 mM.[1] For cell culture experiments, preparing a 10 mM stock solution in sterile DMSO is recommended.
Protocol for Stock Solution Preparation (10 mM):
-
Aseptically weigh out 4.61 mg of CC-401 dihydrochloride.
-
Add 1 mL of sterile DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Causality Explainer: Aliquoting is critical because repeated freeze-thaw cycles can lead to degradation of the compound and precipitation, affecting the accuracy of your experimental concentrations. DMSO is a preferred solvent for its ability to readily dissolve many organic molecules and its miscibility with cell culture media.
Q3: I am not seeing the expected level of apoptosis in my cancer cell line after treatment with CC-401. What could be the reason?
The role of JNK in apoptosis is complex and can be pro-apoptotic or anti-apoptotic depending on the cellular context, the specific JNK isoform involved, and the duration of JNK activation.[4][5][6]
-
Transient vs. Sustained JNK Activation: Early, transient JNK activation can promote cell survival, while sustained activation is often associated with apoptosis.[4][7] If your experimental stimulus only induces a transient JNK activation, its inhibition by CC-401 may not be sufficient to induce apoptosis.
-
JNK Isoform Specificity: JNK1 and JNK2 can have opposing roles in apoptosis. JNK1 is often considered pro-apoptotic, whereas JNK2 can be pro-survival in certain contexts.[6] Since CC-401 inhibits all JNK isoforms, the net effect on apoptosis will depend on the dominant JNK signaling axis in your cell type.
-
Apoptosis-Independent Effects: Some JNK inhibitors, like JNK-in-IX, have been shown to reduce cell survival through mechanisms independent of apoptosis, such as inducing G2 cell cycle arrest.[8]
Troubleshooting Steps:
-
Confirm JNK Inhibition: First, verify that CC-401 is effectively inhibiting JNK in your system by performing a Western blot for phosphorylated c-Jun (p-c-Jun), a direct downstream target of JNK.
-
Time-Course Experiment: The timing of your apoptosis assay is critical. Some JNK inhibitors, like SP600125, have been shown to cause delayed apoptosis, with significant effects observed only after 72 hours.[9][10]
-
Assess Other Cellular Outcomes: Investigate other potential effects of CC-401, such as changes in cell cycle progression or proliferation.
Part 2: Troubleshooting Unexpected Results
This section provides a more in-depth guide to interpreting and resolving unexpected experimental outcomes.
Scenario 1: Paradoxical Increase in c-Jun Phosphorylation
Observation: You treat your cells with CC-401 and, contrary to expectations, you observe an increase or no change in the levels of phosphorylated c-Jun (p-c-Jun) by Western blot.
Potential Causes and Solutions:
-
Feedback Loops and Cross-Talk: Inhibition of one kinase can sometimes lead to the activation of compensatory signaling pathways.[11] It's possible that JNK inhibition by CC-401 is leading to the activation of other kinases that can also phosphorylate c-Jun, or to a feedback mechanism that upregulates upstream activators of the JNK pathway.
-
Self-Validating Protocol:
-
Include a Positive Control: Treat cells with a known JNK activator (e.g., UV radiation, anisomycin) to ensure your antibody and detection system for p-c-Jun are working correctly.
-
Use an Orthogonal Inhibitor: Compare the effects of CC-401 with another JNK inhibitor that has a different chemical structure and off-target profile.
-
Broad Kinase Profiling: If the paradoxical effect persists, consider using a broader kinase inhibitor panel to screen for other activated pathways.
-
-
-
Time-Dependent Effects: The paradoxical activation might be a transient effect.
-
Workflow: Perform a time-course experiment, harvesting cell lysates at various time points (e.g., 30 minutes, 1, 2, 6, 12, and 24 hours) after CC-401 treatment to observe the dynamics of c-Jun phosphorylation.
-
Diagram 1: JNK Signaling Pathway and Point of Inhibition
Caption: A logical workflow for investigating unexpected phenotypic changes.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating by including essential controls.
Protocol 1: Validating JNK Inhibition by Western Blotting for Phospho-c-Jun
This protocol confirms that CC-401 is effectively inhibiting its target in your cell line.
Materials:
-
Cell line of interest
-
CC-401 dihydrochloride
-
JNK activator (e.g., Anisomycin or UV light source)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of CC-401.
-
CC-401 Dose-Response: Treat cells with a range of CC-401 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 2 hours).
-
Positive Control (JNK Activation): Treat cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Inhibition of Activated JNK: Pre-treat cells with your chosen concentration of CC-401 for 2 hours, then add the JNK activator for the final 30 minutes of incubation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein that can cause high background). * Incubate with primary antibodies (anti-p-c-Jun, anti-total c-Jun, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with a chemiluminescent substrate.
-
Interpreting the Results:
-
Expected Outcome: A dose-dependent decrease in p-c-Jun levels in the CC-401 treated samples. The positive control should show a strong p-c-Jun signal, which should be significantly reduced in the sample pre-treated with CC-401. Total c-Jun and the loading control should remain relatively constant across all lanes.
-
Self-Validation: This experimental design validates the antibody's specificity (positive control), the inhibitor's activity (inhibition of activated JNK), and provides a dose-response curve for your specific system.
Protocol 2: Assessing Apoptosis using a Caspase-3 Activity Assay
This protocol provides a quantitative measure of apoptosis induction.
Materials:
-
Cell line of interest
-
CC-401 dihydrochloride
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-fluorophore substrate)
-
96-well plate
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment:
-
Vehicle Control: Treat cells with DMSO.
-
CC-401 Treatment: Treat cells with the desired concentrations of CC-401 for your chosen time points (e.g., 24, 48, 72 hours).
-
Positive Control: Treat cells with a known apoptosis inducer like Staurosporine (e.g., 1 µM for 6 hours).
-
Negative Control: Untreated cells.
-
-
Cell Lysis and Assay:
-
Following treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a new plate containing the caspase-3 substrate and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. Interpreting the Results:
-
Expected Outcome: An increase in caspase-3 activity in CC-401 treated cells compared to the vehicle control. The positive control should show a robust increase in caspase-3 activity.
-
Self-Validation: The inclusion of a positive control for apoptosis induction validates that the assay is working correctly and that your cells are capable of undergoing apoptosis. Comparing the effect of CC-401 to a potent inducer like staurosporine provides a benchmark for its apoptotic potential.
Expert Insight: It is always advisable to confirm apoptosis using a secondary method, such as Western blotting for cleaved PARP or Annexin V/PI staining by flow cytometry, to ensure the observed caspase-3 activity translates to bona fide apoptosis.
References
-
Ventura, J. J., et al. (2004). Chemical genetic analysis of the time course of signal transduction by JNK. Journal of Biological Chemistry, 279(21), 21976-21983. [Link]
-
Bubici, C., & Papa, S. (2014). JNK signalling in cancer: in need of new, smarter therapeutic targets. British journal of pharmacology, 171(2), 243-256. [Link]
-
Borsello, T., & Forloni, G. (2007). JNK signalling: a possible target for neuroprotection. Current pharmaceutical design, 13(18), 1875-1886. [Link]
-
Ventura, J. J., et al. (2006). The p38alpha and JNK1/2 pathways are required for compensatory T-cell proliferation in response to T-cell depletion. The Journal of immunology, 177(1), 227-235. [Link]
-
Gassen, N. C., et al. (2022). JNK inhibitor IX restrains pancreatic cancer through p53 and p21. Frontiers in Oncology, 12, 1063385. [Link]
-
Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. ACS chemical biology, 7(3), 483-491. [Link]
-
Gutkind, J. S. (2023). JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. International Journal of Molecular Sciences, 24(17), 13458. [Link]
-
He, Z., et al. (2022). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8249. [Link]
-
Kim, H., & Choi, H. S. (2015). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Journal of medicinal chemistry, 58(23), 9069-9087. [Link]
-
Rebo, J., et al. (2023). Systematic identification of single transcription factor perturbations that drive cellular and tissue rejuvenation. Proceedings of the National Academy of Sciences, 120(13), e2212232120. [Link]
-
Li, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 66(5), 3548-3564. [Link]
-
Patsnap Synapse. (2024, June 21). What are JNK inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Sclip, A., et al. (2011). The JNK inhibitor D-JNKI-1 blocks apoptotic JNK signaling in brain mitochondria. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1813(12), 2095-2104. [Link]
-
Stebbins, J. L., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proceedings of the National Academy of Sciences, 105(43), 16823-16827. [Link]
-
Bogoyevitch, M. A., & Arthur, P. G. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1783(8), 1373-1383. [Link]
-
Alam, M. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5433. [Link]
-
Lee, Y. J., et al. (2009). JNK inhibitor SP600125 promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis. Experimental & molecular medicine, 41(9), 665-677. [Link]
-
Borsello, T., et al. (2007). Time-course of c-Jun N-terminal kinase activation after cerebral ischemia and effect of D-JNKI1 on c-Jun and caspase-3 activation. Neurobiology of disease, 28(2), 141-149. [Link]
-
ResearchGate. (2009). (PDF) JNK inhibitor SP600125 promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cellular Activity of Selected JNK Inhibitors a. ResearchGate. [Link]
-
Chen, Y. C., et al. (2022). HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells. International journal of molecular sciences, 23(12), 6615. [Link]
-
Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK Signaling in Apoptosis. Oncogene, 27(48), 6245-6251. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
ResearchGate. (2020). (PDF) Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. ResearchGate. [Link]
-
Andreassen, P. R., et al. (2008). SP600125 suppresses Cdk1 and induces endoreplication directly from G2 phase, independent of JNK inhibition. Cell cycle, 7(12), 1761-1773. [Link]
-
PubMed. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]
-
PubMed Central. (2024). Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. PubMed Central. [Link]
-
Frontiers. (n.d.). Behavioral benefits of GSK-3β inhibition and state-dependent microtubule signatures in the Fmr1-KO mouse. Frontiers. [Link]
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. LI-COR Biosciences. [Link]
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- 1. CC 401 dihydrochloride | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The Ameliorative Effect of JNK Inhibitor D-JNKI-1 on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical genetic analysis of the time course of signal transduction by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK inhibitor IX restrains pancreatic cancer through p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK inhibitor SP600125 promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Experiments with CC-401 Dihydrochloride
Welcome to the technical support center for CC-401 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving consistent and reliable results in your experiments. As a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), CC-401 is a valuable tool for investigating a multitude of cellular processes. However, like any small molecule inhibitor, its effective use requires careful attention to detail to minimize experimental variability.
This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data. We will delve into the critical aspects of handling, application, and validation of CC-401 dihydrochloride, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of CC-401 dihydrochloride.
1. What is the mechanism of action of CC-401 dihydrochloride?
CC-401 is an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It binds to the ATP-binding site of JNK, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[2] This inhibition ultimately modulates the expression of genes involved in cellular processes such as inflammation, apoptosis, and stress responses.[3]
2. How should I dissolve CC-401 dihydrochloride?
Proper dissolution is critical to avoid precipitation and ensure accurate dosing. CC-401 dihydrochloride is soluble in both water and DMSO.[4][5]
-
For in vitro experiments: A common practice is to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared. It is important to use high-quality, anhydrous DMSO to minimize degradation of the compound.
-
For in vivo experiments: The vehicle will depend on the route of administration and the specific experimental model. A common vehicle for intraperitoneal injection is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Always ensure the final concentration of DMSO is well-tolerated by the animals.
3. What are the recommended storage conditions for CC-401 dihydrochloride?
To maintain its stability and activity, CC-401 dihydrochloride powder should be stored at -20°C.[4][5] Stock solutions in DMSO can also be stored at -20°C for several months. However, it is best practice to prepare fresh dilutions in aqueous media for each experiment, as the stability of the compound in aqueous solutions over extended periods is not well-characterized.[6] Studies have shown that many compounds in DMSO/water mixtures can be stable for extended periods at 4°C, but it is always best to minimize the time a compound is in an aqueous solution before use.[7]
4. What is the selectivity profile of CC-401 dihydrochloride?
CC-401 exhibits good selectivity for JNK over other related kinases. It has been shown to have at least 40-fold selectivity for JNK compared to p38, ERK, IKK2, protein kinase C, Lck, and ZAP70.[5] However, it is crucial to remember that no inhibitor is perfectly specific. At higher concentrations, the risk of off-target effects increases.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
In Vitro Experimentation
Issue 1: I am observing a precipitate in my cell culture medium after adding CC-401 dihydrochloride.
-
Possible Cause: The solubility of CC-401 in the aqueous cell culture medium has been exceeded. This can happen if the final concentration of the inhibitor is too high or if the DMSO concentration from the stock solution is too high, causing the compound to "crash out" of solution.[8][9] The presence of salts in the media, such as those containing calcium, can also contribute to precipitation.[3][10]
-
Solution:
-
Optimize Final Concentration: Determine the lowest effective concentration of CC-401 for your cell line and assay.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your culture medium, as higher concentrations can be toxic to cells and affect compound solubility.[11]
-
Serial Dilutions: Prepare intermediate dilutions of your CC-401 stock in warm (37°C) cell culture medium before adding it to your cells. This gradual dilution can prevent "solvent shock."[8]
-
Pre-warm Media: Always use pre-warmed media when making your final dilutions.
-
Gentle Mixing: After adding the inhibitor to the culture plate, gently swirl the plate to ensure even distribution.
-
Issue 2: My Western blot results for phospho-c-Jun are inconsistent after CC-401 treatment.
-
Possible Cause: Inconsistent Western blot results can stem from various factors, including sample preparation, protein transfer, and antibody incubation.[12][13][14] With inhibitor studies, timing and proper controls are especially critical.
-
Solution:
-
Consistent Cell Handling: Ensure uniform cell seeding density and confluency at the time of treatment.
-
Optimize Treatment Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing JNK inhibition in your specific cell line.
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO (or other vehicle) as your highest CC-401 concentration.
-
Positive Control: Use a known activator of the JNK pathway (e.g., anisomycin, UV radiation) to ensure the pathway is active in your cells.[15]
-
Loading Control: Use a housekeeping protein (e.g., β-actin, GAPDH) to normalize for protein loading.
-
-
Fresh Lysates and Inhibitors: Prepare fresh cell lysates for each experiment and use freshly prepared dilutions of CC-401. Include protease and phosphatase inhibitors in your lysis buffer.[16]
-
Antibody Validation: Ensure your primary antibodies for total JNK, phospho-JNK, total c-Jun, and phospho-c-Jun are validated for the species and application.
-
Issue 3: I am seeing unexpected effects on cell viability that don't correlate with JNK inhibition.
-
Possible Cause: This could be due to off-target effects of CC-401, especially at higher concentrations, or it could be an indirect consequence of JNK inhibition in your specific cellular context.[17][18]
-
Solution:
-
Confirm JNK Inhibition: First, confirm that CC-401 is inhibiting JNK signaling at the concentrations you are using by assessing the phosphorylation of c-Jun via Western blot.
-
Dose-Response Analysis: Perform a careful dose-response curve for both JNK inhibition (p-c-Jun levels) and the unexpected phenotype. If the phenotype only appears at concentrations significantly higher than what is required for JNK inhibition, it is more likely an off-target effect.
-
Use a Structurally Unrelated JNK Inhibitor: To confirm that the observed phenotype is due to JNK inhibition, use another JNK inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely an on-target effect.
-
Kinase Profiling: For in-depth investigation of off-target effects, consider performing a kinase profiling assay to screen CC-401 against a broad panel of kinases.[19]
-
Experimental Protocols & Data
To further aid in minimizing variability, this section provides detailed protocols for key procedures and presents relevant data in a clear, tabular format.
Protocol 1: Preparation of CC-401 Dihydrochloride Stock Solution
Objective: To prepare a stable, high-concentration stock solution of CC-401 dihydrochloride for in vitro use.
Materials:
-
CC-401 dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of CC-401 dihydrochloride powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of CC-401 dihydrochloride is 461.39 g/mol .[5]
-
Add the calculated volume of anhydrous DMSO to the vial of CC-401 dihydrochloride.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Validating JNK Inhibition in Cell Culture via Western Blot
Objective: To confirm the inhibitory activity of CC-401 on the JNK signaling pathway by assessing the phosphorylation of c-Jun.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CC-401 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
JNK pathway activator (e.g., Anisomycin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-phospho-JNK, anti-JNK, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
Vehicle Control: Treat cells with the vehicle (e.g., 0.1% DMSO).
-
Positive Control: Treat cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
CC-401 Treatment: Treat cells with a range of CC-401 concentrations (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 1-2 hours) prior to stimulation with the JNK activator.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Quantitative Data Summary
Table 1: Solubility of CC-401 Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 46.14 | 100 | [5] |
| DMSO | 46.14 | 100 | [5] |
Table 2: Selectivity Profile of CC-401
| Kinase | Selectivity (Fold greater than JNK) | Reference |
| p38 | >40 | [5] |
| ERK | >40 | [5] |
| IKK2 | >40 | [5] |
| Protein Kinase C | >40 | [5] |
| Lck | >40 | [5] |
| ZAP70 | >40 | [5] |
Visualizing the Mechanism of Action
Understanding the signaling pathway is crucial for interpreting experimental results. The following diagrams illustrate the JNK signaling cascade and the point of intervention for CC-401.
Caption: The JNK signaling pathway and the inhibitory action of CC-401.
This diagram illustrates how extracellular stimuli activate a cascade of kinases (MAP3K, MAP2K), leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates c-Jun, which in turn regulates gene expression. CC-401 acts by directly inhibiting JNK, thereby blocking this downstream signaling.[1][20][21][22][23]
Caption: A typical experimental workflow for validating CC-401 activity.
This workflow outlines the key steps for assessing the efficacy of CC-401 in a cell-based assay, from stock preparation to data analysis. Following a standardized workflow is essential for minimizing variability between experiments.
By understanding the nuances of working with CC-401 dihydrochloride and implementing these best practices, you can enhance the reproducibility and reliability of your experimental data, ultimately accelerating your research and development efforts.
References
-
General advice on elements precipitating out of solution/media when autoclaved? ResearchGate. [Link]
-
HC-A-23May12-EN01 Western Blot Handbook & Troubleshooting Guide. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Stability of screening compounds in wet DMSO. PubMed. [Link]
-
JNK Signaling Pathway. Creative Diagnostics. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
-
lines ic50 values: Topics by Science.gov. [Link]
-
JNK-dependent phosphorylation of c-Jun elicits diverse effects. (A) The... ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases. PMC. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
c-Jun N-terminal kinases. Wikipedia. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
JNK (c-Jun N-terminal kinase) pathway. A schematic representation of... ResearchGate. [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … ResearchGate. [Link]
-
Evaluating the relationship between cell viability and volatile organic compound production following DMSO treatment of cultured human cells. PubMed. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. [Link]
Sources
- 1. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. CC-401 dihydrochloride 95 (HPLC) CC 401 [sigmaaldrich.com]
- 5. CC 401 dihydrochloride | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. kairos-js.co.id [kairos-js.co.id]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating CC-401 dihydrochloride Target Engagement in Cells
Executive Summary: The JNK Inhibition Landscape[1]
Validating target engagement (TE) for kinase inhibitors in cellular models is often reduced to a simple Western blot, but for CC-401 dihydrochloride —a second-generation, ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK)—this approach requires nuance. Unlike covalent inhibitors (e.g., JNK-IN-8) that permanently silence the kinase, CC-401 functions in a reversible equilibrium with cellular ATP.
This guide provides a rigorous, self-validating framework to prove CC-401 is physically binding JNK and functionally inhibiting its output in your specific cell model. We compare it against the historical standard (SP600125) and the irreversible alternative (JNK-IN-8) to contextualize its utility.
Comparative Analysis: CC-401 vs. Alternatives
| Feature | CC-401 dihydrochloride | SP600125 | JNK-IN-8 |
| Mechanism | Reversible, ATP-competitive | Reversible, ATP-competitive | Irreversible, Covalent (Cys154) |
| Target Profile | Pan-JNK (JNK1/2/3) | Pan-JNK (Low Selectivity) | Pan-JNK (High Selectivity) |
| Potency (Ki/IC50) | Ki ~25–50 nM | IC50 ~40–90 nM | IC50 ~2–10 nM |
| Selectivity | >40-fold vs. p38, ERK, IKK2 | Poor. Inhibits NQO1, MPS1, CDK2 | High. Very few off-targets |
| Primary Utility | Acute, reversible inhibition with improved specificity over SP600125. | Historical data comparison only. Not recommended for new TE studies due to off-target toxicity. | Long-term inhibition or washout studies (turnover dependent). |
Mechanistic Validation: The Signaling Pathway
To validate CC-401, you must distinguish between upstream activation and downstream output . A common error is measuring Phospho-JNK (T183/Y185) as a readout for inhibition.
Critical Insight: CC-401 is an ATP-competitive inhibitor.[1][2][3] It binds the active site but does not prevent upstream kinases (MKK4/7) from phosphorylating JNK. In fact, inhibiting JNK activity often breaks a negative feedback loop, leading to hyper-phosphorylation of JNK itself.
Correct Readout: Measure the phosphorylation of the direct substrate, c-Jun (Ser63/73) .[4]
Visualization: JNK Signaling & CC-401 Intervention
Figure 1: CC-401 blocks the transfer of phosphate from JNK to c-Jun. Note that p-JNK levels may remain high or increase due to loss of negative feedback.
Protocol A: Functional Target Engagement (Western Blot)
This protocol validates that CC-401 is functionally active in your cells. Because basal JNK activity is often low, you must stimulate the pathway to see a dynamic range of inhibition.
Experimental Design
-
Cell Model: HeLa, HEK293, or your target line.
-
Stimulus: Anisomycin (Potent JNK activator) or UV radiation.
-
Treatment: Pre-treatment with CC-401 is essential to occupy the ATP pocket before the surge of ATP demand during stress response.
Step-by-Step Methodology
-
Seeding: Plate cells to reach 70-80% confluency.
-
Starvation (Optional but Recommended): Serum-starve for 4-6 hours to reduce basal kinase noise.
-
Inhibitor Pre-incubation:
-
Add CC-401 (Dose curve: 0.1, 0.5, 1, 5, 10 µM).
-
Include Vehicle Control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Add Anisomycin (10 µg/mL) to all wells (except a "No Stimulus" control).
-
Incubate for 30 minutes .
-
-
Lysis:
-
Wash with ice-cold PBS.[5]
-
Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors. Crucial: Phosphatases will strip the signal immediately upon lysis if not inhibited.
-
-
Western Blot Readout:
-
Primary Target: Phospho-c-Jun (Ser63) [Clone 54B3 or equivalent].
-
Normalization: Total c-Jun (Total levels may fluctuate; ensure ratio calculation).
-
Integrity Control: Phospho-p38 MAPK (T180/Y182). CC-401 should NOT inhibit p38 phosphorylation. If p-p38 drops, your dose is toxic or off-target.
-
Data Interpretation Table
| Condition | p-JNK (T183/Y185) | p-c-Jun (Ser63) | p-p38 (Control) | Interpretation |
| Vehicle + No Stim | Low | Low | Low | Baseline |
| Vehicle + Anisomycin | High | High | High | Pathway Active |
| CC-401 + Anisomycin | High (or higher) | Low / Absent | High | Valid Target Engagement |
| CC-401 (High Dose) | Low | Low | Low | Toxicity / Off-target |
Protocol B: Physical Target Engagement (CETSA)
While Western blots show function, the Cellular Thermal Shift Assay (CETSA) proves physical binding. Ligand binding stabilizes the protein structure, requiring higher temperatures to denature and precipitate it.
Why use CETSA for CC-401?
It confirms the drug entered the cell and bound JNK directly, ruling out upstream interference.
Workflow Visualization
Figure 2: CETSA workflow. CC-401 bound JNK remains soluble at higher temperatures compared to DMSO control.
Step-by-Step Methodology
-
Treatment: Treat live cells with CC-401 (e.g., 5 µM) or DMSO for 1 hour.
-
Harvest: Trypsinize, wash, and resuspend cells in PBS with protease inhibitors (no detergent yet).
-
Aliquoting: Split cell suspension into 8-10 PCR tubes (approx. 50µL each).
-
Thermal Challenge:
-
Use a gradient PCR cycler.
-
Set range: 40°C to 64°C (JNK aggregation temp is typically ~48-52°C).
-
Heat for 3 minutes . Cool to 25°C for 3 minutes.
-
-
Lysis: Add NP-40 or Triton X-100 lysis buffer directly to tubes. Freeze-thaw (liquid nitrogen/37°C) x2 to ensure lysis.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. This pellets the denatured/precipitated protein.
-
Analysis: Run the supernatant on SDS-PAGE. Probe for Total JNK .
Success Criteria: You should observe a "thermal shift."[6][7][8] The JNK band in the CC-401 treated samples will persist at higher temperatures (e.g., 56°C, 58°C) where the DMSO control band has disappeared.
Troubleshooting & Controls
"I see no reduction in p-c-Jun."
-
Cause: ATP competition failure.
-
Solution: Intracellular ATP is millimolar (mM). CC-401 is competing against this.[2] Ensure you are using sufficient concentration (1-5 µM) and pre-incubating.
-
Check: Did you stimulate the cells? Basal p-c-Jun might be too low to see a drop.
"Total c-Jun levels are changing."
-
Cause: c-Jun stability is phosphorylation-dependent. JNK phosphorylation stabilizes c-Jun; inhibition can lead to ubiquitin-mediated degradation.
-
Solution: This is actually a secondary confirmation of TE. If Total c-Jun drops alongside p-c-Jun, the inhibitor is working. Normalize to a housekeeper like GAPDH or Actin, not Total c-Jun, in this specific scenario.
"p-JNK levels increased."
-
Cause: Loss of negative feedback.
-
Solution: This is expected behavior for ATP-competitive inhibitors. Document it as evidence of pathway perturbation, but do not use it as a failure criterion.
References
-
National Cancer Institute. (n.d.). JNK Inhibitor CC-401 - NCI Thesaurus Code C49095.[2] NCI Thesaurus.[2] Link
-
R&D Systems. (n.d.). CC 401 dihydrochloride Product Information.[1][5][9] Tocris Bioscience. Link
-
Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase.[2][3] Proceedings of the National Academy of Sciences (PNAS). Link (Cited for comparison of first-gen inhibitor limitations).
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[10][11][12] Nature Protocols. Link (Standard CETSA protocol basis).
-
Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology.[10][12][13][14] Link (Reference for JNK-IN-8 comparison).
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. qeios.com [qeios.com]
- 3. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Comparative Guide: Cross-Validation of JNK Inhibition (CC-401 Dihydrochloride vs. siRNA)
Executive Summary
In the investigation of c-Jun N-terminal Kinase (JNK) signaling, reliance on a single modality of inhibition is a primary source of reproducibility failure. Small molecule inhibitors like CC-401 dihydrochloride provide rapid, reversible kinase inhibition but are prone to off-target effects. Conversely, siRNA-mediated knockdown offers high genetic specificity but alters protein stoichiometry, potentially disrupting scaffolding functions unrelated to kinase activity.
This guide details a rigorous cross-validation workflow. By triangulating data from these orthogonal methods, researchers can distinguish between JNK-driven enzymatic phenotypes and structural protein functions, ensuring the highest level of scientific integrity (E-E-A-T).
Part 1: Mechanistic Divergence
To interpret cross-validation data, one must understand that these two methods interrogate the pathway at fundamentally different biological levels.
CC-401 Dihydrochloride (Pharmacological Inhibition)[1]
-
Mechanism: CC-401 is an ATP-competitive inhibitor of JNK1, JNK2, and JNK3 (Ki ≈ 25–50 nM). It binds to the catalytic domain, preventing the phosphorylation of downstream targets like c-Jun.
-
Structural Impact: The JNK protein remains physically present in the cell. It can still bind to scaffold proteins (e.g., JIP1/2) or upstream kinases (MKK4/7), maintaining protein-protein interactions (PPIs).
-
Kinetics: Rapid onset (minutes).
siRNA (Genetic Knockdown)[2][3]
-
Mechanism: Utilizes the RISC complex to degrade mRNA, preventing the translation of JNK proteins.
-
Structural Impact: The JNK protein is physically removed. This abolishes both kinase activity and the protein’s role as a structural scaffold.
-
Kinetics: Slow onset (24–72 hours required for existing protein turnover).
Visualization: Pathway Intervention Points
The following diagram illustrates where each method intercepts the JNK signaling cascade.
Figure 1: Mechanistic distinction between CC-401 (enzymatic inhibition) and siRNA (protein ablation) within the MAPK signaling cascade.[1][][3]
Part 2: Comparative Specifications
| Feature | CC-401 Dihydrochloride | JNK siRNA |
| Target Specificity | High (Ki 25-50 nM), but potential off-target inhibition of related kinases at high doses (>10 µM). | Very High (Sequence dependent). Can differentiate isoforms (e.g., JNK1 vs. JNK2).[4][5][6] |
| Duration of Action | Transient / Reversible (Washout restores activity). | Sustained (Days) / Transiently Irreversible. |
| Bioavailability | High cell permeability.[7] | Requires transfection reagents (Lipofectamine) or electroporation. |
| Primary Artifact | Off-target kinase inhibition (toxicity). | Transfection toxicity; "Scaffold loss" phenotype. |
| Cost | Low per assay. | High (Reagents + Validation). |
Part 3: Experimental Protocols
Protocol A: CC-401 Dihydrochloride Treatment
Objective: Establish a dose-response relationship for kinase inhibition without cytotoxicity.
-
Reconstitution (Critical):
-
CC-401 is supplied as a dihydrochloride salt to improve solubility.
-
Dissolve in sterile DMSO or Water (solubility is higher in DMSO, typically up to 100 mM).
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.
-
-
Cell Seeding: Seed cells to reach 70-80% confluency on the day of treatment.
-
Dosing:
-
Prepare fresh working solutions in pre-warmed media.
-
Standard Range: 1 µM, 5 µM, and 10 µM. (Note: >10 µM increases risk of off-target effects on p38 MAPK).
-
Control: Vehicle control (DMSO) matched to the highest concentration used (must be <0.1% v/v final).
-
-
Incubation:
-
Pre-incubate for 30-60 minutes before adding any stimulating factors (e.g., TGF-β, LPS).
-
Harvest cells at appropriate time points (e.g., 1 hour for phosphorylation analysis, 24 hours for gene expression).
-
Protocol B: siRNA Transfection
Objective: Achieve >70% protein knockdown with minimal cell stress.
-
siRNA Selection:
-
Use a pool of 3-4 distinct siRNAs targeting different regions of the JNK mRNA to minimize off-target effects.
-
Include a Scrambled Non-Targeting Control (NTC) .
-
-
Transfection (Lipid-Mediated):
-
Step 1: Dilute siRNA in Opti-MEM medium.
-
Step 2: Dilute Transfection Reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.
-
Step 3: Mix 1:1 and incubate for 5-20 mins (complex formation).
-
Step 4: Add complex to cells. Final siRNA concentration is typically 10–50 nM .
-
-
Validation (Mandatory):
-
Do not proceed to phenotypic assays without confirming knockdown.
-
Perform Western Blot at 48–72 hours post-transfection.
-
Blotting: Probe for Total JNK (to confirm loss) and Phospho-c-Jun (to confirm functional loss).
-
Part 4: Cross-Validation Logic & Data Interpretation
The power of this guide lies in the Decision Matrix . You must run both protocols in parallel or sequence to validate your findings.
The "Self-Validating" Workflow
Use the following logic flow to interpret your combined results.
Figure 2: Decision matrix for interpreting orthogonal validation data.
Interpretation Guide
-
Scenario A: Convergence (Match)
-
Observation: Both CC-401 (5 µM) and JNK-siRNA reduce c-Jun phosphorylation and the downstream phenotype (e.g., fibrosis markers).
-
-
Scenario B: The "Off-Target" Trap (Mismatch 1)
-
Observation: CC-401 blocks the phenotype, but JNK-siRNA has no effect (despite confirmed knockdown).
-
Causality: CC-401 is likely inhibiting a secondary target (e.g., p38 or ERK) responsible for the phenotype.
-
Action: Repeat with a different chemical inhibitor (e.g., JNK-IN-8) to verify.
-
-
Scenario C: Scaffold Dependence (Mismatch 2)
-
Observation: siRNA blocks the phenotype, but CC-401 does not.
-
Causality: The phenotype relies on the physical presence of JNK (protein-protein interaction), not its enzymatic activity. For example, JNK might be bridging a complex required for signal transduction.
-
Action: This is a significant biological finding. Investigate JNK binding partners (e.g., JIP1).
-
References
-
Ma, F. Y., et al. (2007). "Blockade of the c-Jun amino terminal kinase prevents crescent formation and halts established anti-GBM glomerulonephritis in the rat." Laboratory Investigation.
- Context: Establishes CC-401 efficacy in fibrosis models and dosing protocols.
-
Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences.
- Context: While focusing on SP600125, this paper establishes the foundational chemistry of anthrapyrazolone inhibitors (the class to which CC-401 belongs)
-
Weiss, W. A., Taylor, S. S., & Shokat, K. M. (2007). "Recognizing and exploiting differences between RNAi and small-molecule inhibitors." Nature Chemical Biology.
- Context: The authoritative guide on interpreting discrepancies between kinase inhibition and genetic knockdown (Scaffold vs.
Sources
- 1. content-assets.jci.org [content-assets.jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c-Jun N-Terminal Kinase Inhibitors as Potential Leads for New Therapeutics for Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: CC-401 Dihydrochloride Handling & Disposal
Executive Summary & Chemical Identity
This guide provides an authoritative protocol for the disposal of CC-401 dihydrochloride , a potent, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). Due to its biological activity (Ki ~25-50 nM) and potential environmental persistence, this compound must be handled with containment protocols exceeding those of standard organic salts.
Compound Identity:
-
CAS Number: 1438391-30-0 (salt form); 395104-30-0 (free base)
-
Molecular Formula: C₂₂H₂₄N₆O · 2HCl[1]
-
Primary Application: Fibrosis and oncology research via JNK pathway inhibition.
Hazard Profiling (The "Why" Behind the Protocol)
Effective disposal begins with understanding the specific risks. As a kinase inhibitor, CC-401 interferes with critical cell signaling pathways.[3] While often labeled with standard "Irritant" codes, best practice in drug development dictates treating it as a suspected reproductive toxin and environmentally hazardous substance until definitive toxicology rules otherwise.
GHS Hazard Classification
| Code | Hazard Statement | Operational Implication |
| H302 | Harmful if swallowed | Zero-tolerance for open-bench powder handling. |
| H315 | Causes skin irritation | Double-gloving (Nitrile) required for stock preparation. |
| H319 | Causes serious eye irritation | Safety goggles (ANSI Z87.1) are mandatory; face shield recommended for large volumes. |
| H335 | May cause respiratory irritation | Fume Hood Only. Never weigh powder on an open balance. |
Scientific Insight: The "dihydrochloride" salt form increases water solubility compared to the free base. This increases the risk of rapid systemic absorption if inhaled or splashed on mucous membranes, and heightens aquatic toxicity risks if improperly released into drains.
Disposal Decision Logic
Do not rely on a "one-bin-fits-all" approach. The disposal route depends entirely on the physical state and the solvent system used.
Workflow Visualization
The following decision tree illustrates the required segregation logic for CC-401 waste streams.
Figure 1: Segregation logic for CC-401 dihydrochloride. Note that while DMSO stocks are non-halogenated, the presence of the dihydrochloride salt does not typically trigger a "Halogenated" classification unless the salt concentration is extremely high (>1-2%). Consult local EHS officer.
Detailed Disposal Protocols
A. Solid Waste (Powder & Debris)
Scope: Expired powder, weigh boats, contaminated gloves, and paper towels from spill cleanup.
-
Primary Containment: Seal solid waste in a clear polyethylene bag (minimum 4 mil thickness). Label this bag explicitly: "CC-401 Dihydrochloride - Toxic Solid."
-
Secondary Containment: Place the sealed bag into the institution's Cytotoxic/Antineoplastic Waste Container (commonly Yellow bins in the UK/EU, or RCRA Hazardous Waste containers in the US).
-
Ultimate Fate: High-temperature incineration (>1000°C).
-
Why? Incineration guarantees the thermal decomposition of the anthrapyrazolone core, preventing environmental bioaccumulation.
-
B. Liquid Waste (Stock Solutions)
Scope: DMSO stock solutions, cell culture media containing >1 µM CC-401.
-
Solvent Identification:
-
DMSO/Methanol/Ethanol Stocks: Segregate into Non-Halogenated Organic Waste carboys.
-
Aqueous Media: If volume is low (<50mL), add to Non-Halogenated waste. If volume is high, use a dedicated "Aqueous Toxic" carboy.
-
-
Labeling: The waste tag must list "CC-401 dihydrochloride" as a constituent. Do not simply write "Kinase Inhibitor."
-
Prohibition: NEVER pour down the sink.
-
Causality: Standard municipal water treatment does not filter small molecule kinase inhibitors. Release leads to aquatic toxicity.
-
C. Empty Containers
-
Triple Rinse: Triple rinse the original glass vial with a compatible solvent (DMSO or Methanol).
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste carboy (see Section B).
-
Glass Disposal: Defaced, rinsed vials can be discarded in the Defaced/Broken Glass bin (unless local regulations require treating them as acute hazardous waste containers, e.g., P-listed in US, though CC-401 is generally not P-listed).
Scientific Context: The JNK Pathway
Understanding the mechanism of action reinforces the need for strict containment. CC-401 blocks the JNK pathway, which regulates stress responses and apoptosis. Environmental exposure could disrupt these conserved pathways in non-target organisms.
Figure 2: Mechanism of Action. CC-401 competitively inhibits the ATP-binding site of JNK, preventing downstream phosphorylation of c-Jun.
Emergency Procedures
Accidental Spills (Solid)
-
Evacuate & Alert: Clear the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator if powder is airborne.
-
Containment: Cover powder with damp paper towels (to prevent dust generation) or use a dedicated chemical spill pad.
-
Cleanup: Scoop material into a hazardous waste bag. Clean the surface with a soap/water solution followed by 70% ethanol.
Accidental Exposure[6]
-
Skin: Wash with soap and copious water for 15 minutes.
-
Eyes: Rinse cautiously with water for 15 minutes (remove contact lenses).
-
Inhalation: Move to fresh air immediately.
References
-
National Institutes of Health (NIH). (2022). NIH Laboratory Waste Disposal Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
